(3-Aminocyclobutyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-aminocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBDSKJVXYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563946, DTXSID901305399 | |
| Record name | (3-Aminocyclobutyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Aminocyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-00-5, 142733-66-2, 1234615-91-8 | |
| Record name | (3-Aminocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Aminocyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1s,3s)-3-aminocyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-aminocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Emergence of the Cyclobutane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of (3-Aminocyclobutyl)methanol
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain of 26.3 kcal/mol, has become an increasingly valuable scaffold in medicinal chemistry.[1] Its rigid, puckered conformation provides a level of conformational constraint that is often desirable for optimizing ligand-receptor interactions, distinguishing it from more flexible acyclic or larger cycloalkane linkers. This unique three-dimensional architecture allows the cyclobutane motif to act as a bioisosteric replacement for other common groups, such as phenyl rings or gem-dimethyl groups, leading to improved potency, selectivity, and pharmacokinetic profiles. The this compound moiety, in particular, presents a synthetically accessible and versatile building block, incorporating a primary amine and a primary alcohol on a constrained four-membered ring. These functional groups, present in both cis and trans orientations, offer vectors for further chemical elaboration, making this scaffold a key intermediate for a new generation of therapeutic agents. This guide provides a detailed overview of the core synthetic strategies for accessing this compound, focusing on the underlying chemical principles, stereochemical control, and practical experimental considerations for researchers in drug development.
Strategic Approach 1: Functionalization of Pre-formed Cyclobutane Cores
The most direct and widely employed strategy for synthesizing this compound involves the elaboration of commercially available or readily accessible cyclobutane precursors. This approach bifurcates into two primary pathways depending on the starting material: those beginning with cyclobutane-1,1-dicarboxylic acid and those derived from 3-oxocyclobutane-1-carboxylic acid.
Pathway A: From Cyclobutane-1,1-dicarboxylic Acid
This pathway leverages a robust, classic starting material to introduce the required functionalities through well-established chemical transformations. The key challenge lies in the selective monofunctionalization and subsequent installation of the amine group at the C3 position.
A pivotal transformation in this sequence is the Hofmann or Curtius rearrangement to degrade one of the carboxylic acid groups to a primary amine. This is typically preceded by a selective monoprotection or activation step. A reliable method involves the formation of a half-amide, which can then undergo rearrangement. The remaining carboxylic acid is subsequently reduced to the primary alcohol.
Logical Workflow: Cyclobutane-1,1-dicarboxylic Acid to this compound
Caption: Synthesis from a dicarboxylic acid precursor.
Experimental Protocol: Representative Synthesis of a Key Intermediate
The synthesis of the core amino acid intermediate can be adapted from established procedures for related structures. For instance, the Curtius rearrangement of a mono-esterified dicarboxylic acid provides a reliable route to the protected amino acid.[2]
-
Monoesterification: Reflux cyclobutane-1,1-dicarboxylic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid to yield the mono-methyl ester. Purify by chromatography.
-
Carboxylic Acid Activation: Treat the mono-methyl ester (1.0 eq) with diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Curtius Rearrangement: Heat the mixture to reflux. The intermediate isocyanate is formed. Add benzyl alcohol (1.5 eq) to trap the isocyanate as the Cbz-protected amine.
-
Saponification: Hydrolyze the methyl ester using lithium hydroxide in a THF/water mixture to yield 3-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid.
-
Reduction & Deprotection: The resulting protected amino acid can then be reduced to the corresponding amino alcohol using borane or LiAlH₄, followed by standard hydrogenolysis to remove the Cbz group.
Pathway B: From 3-Oxocyclobutane-1-carboxylic Acid
This pathway offers a more convergent approach where the ketone functionality serves as a direct precursor to the amine via reductive amination. The synthesis of the starting material itself is a key consideration. A common method involves the cyclization of a malonate derivative with a 1,3-dihalopropane equivalent.[3]
Caption: Ring construction via photochemical cycloaddition.
The success of this strategy hinges on controlling the regiochemistry and stereochemistry of the cycloaddition, which is influenced by both electronic and steric factors of the alkene substrates. The resulting cycloadducts often require several subsequent steps to arrive at the target structure, but the power of this method lies in its ability to rapidly build molecular complexity. [4]
Control of Stereochemistry: Accessing cis and trans Isomers
For applications in drug development, control over the relative (cis/trans) and absolute (R/S) stereochemistry is critical.
-
Cis/Trans Isomerism: The diastereomeric outcome is often determined during the reduction of a 3-substituted cyclobutanone.
-
Steric Approach Control: Reduction with bulky hydride reagents (e.g., L-Selectride®) typically favors the approach of the hydride from the less hindered face, leading to the formation of the trans-alcohol.
-
Chelation Control/Substrate Control: Reduction with smaller hydrides (e.g., NaBH₄) can be less selective, but the stereochemistry of the substrate itself can direct the outcome. Hydrogenation of a double bond within the ring is also a common method to set stereocenters, often leading to the cis product via delivery of hydrogen from one face of the molecule.
-
-
Enantioselectivity: Achieving enantiomerically pure material can be accomplished through several methods:
-
Chiral Resolution: Racemic intermediates, such as 3-aminocyclobutane-1-carboxylic acid, can be resolved using classical methods with chiral acids or bases, or through enzymatic resolution. [5]Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer. [5] * Asymmetric Synthesis: The use of chiral auxiliaries or catalysts in the ring-forming step (e.g., an asymmetric [2+2] cycloaddition) can set the absolute stereochemistry early in the synthesis. [6]Alternatively, asymmetric reduction of a ketone or asymmetric hydrogenation can establish the key chiral centers.
-
Comparative Summary of Synthetic Pathways
| Pathway | Starting Material | Key Transformation(s) | Advantages | Challenges | Stereocontrol |
| 1A | Cyclobutane-1,1-dicarboxylic acid | Hofmann/Curtius Rearrangement, Reduction | Readily available starting material, reliable transformations. | Multi-step, requires selective monofunctionalization. | Introduced late-stage; relies on resolution or asymmetric reduction. |
| 1B | 3-Oxocyclobutane-1-carboxylic acid | Reductive Amination, Reduction | Convergent, key functional groups installed directly. | Starting material synthesis can be multi-step. | Stereochemistry set during ketone reduction. |
| 2 | Acyclic Alkenes | [2+2] Photocycloaddition | Rapid complexity generation, access to diverse analogues. | Often requires multi-step functional group manipulation post-cycloaddition. | Can be controlled by chiral auxiliaries/catalysts in the cycloaddition step. |
Conclusion
The synthesis of this compound and its stereoisomers can be achieved through several robust and flexible strategies. The choice of pathway is largely dictated by the availability of starting materials, the desired scale of the synthesis, and, most importantly, the stereochemical requirements of the final target. For straightforward access to racemic or stereoisomeric mixtures, functionalization of pre-existing cyclobutane cores like 3-oxocyclobutane-1-carboxylic acid offers a highly convergent and efficient route. For creating libraries of diverse analogues or when asymmetric synthesis from the outset is desired, photochemical [2+2] cycloaddition provides a powerful, albeit more complex, alternative. As the cyclobutane scaffold continues to demonstrate its value in overcoming challenges in drug design, a thorough understanding of these synthetic pathways is essential for the medicinal chemist's toolkit.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
physicochemical properties of (3-Aminocyclobutyl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (3-Aminocyclobutyl)methanol
Authored by: A Senior Application Scientist
Abstract
This compound is a key building block in modern medicinal chemistry, valued for its unique conformational properties imparted by the cyclobutyl scaffold. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical predictions and established experimental protocols for their validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory and in the design of novel therapeutics.
Introduction: The Significance of the Cyclobutyl Moiety
The cyclobutyl ring, a "bioisostere" for various functional groups, offers a distinct three-dimensional geometry that is increasingly sought after in drug design. Unlike more flexible linear chains or conformationally locked larger rings, the puckered nature of the cyclobutane scaffold allows for precise spatial orientation of substituents. This compound, featuring both a primary amine and a primary alcohol, presents two key points for chemical modification, making it a versatile intermediate for creating diverse chemical libraries. Its application in the synthesis of novel chemical entities is driven by the desire to improve metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.
Core Physicochemical Profile
A thorough understanding of a molecule's physicochemical properties is fundamental to its application, from predicting its behavior in biological systems to designing robust synthetic routes. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1][2][3] |
| Molecular Weight | 101.15 g/mol | [1][2][3] |
| CAS Number | 130369-00-5 | [2][3] |
| Appearance | Not available (likely a liquid or low-melting solid) | |
| Predicted XlogP | -0.6 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [4] |
| Storage Conditions | 2-8°C, inert atmosphere | [2][5] |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are critical steps in the validation of any chemical entity. The following sections detail the expected spectroscopic signatures and chromatographic behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. The presence of cis and trans isomers will result in distinct spectra for each.
Table 2: Predicted ¹H NMR Spectral Data [6]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂OH (methylene protons) | 3.4 - 3.7 | Doublet | 2H |
| -CH-NH₂ (methine proton) | 2.9 - 3.3 | Multiplet | 1H |
| Cyclobutyl ring protons | 1.5 - 2.5 | Multiplets | 6H |
| -OH (hydroxyl proton) | Variable (broad) | Singlet | 1H |
| -NH₂ (amine protons) | Variable (broad) | Singlet | 2H |
Table 3: Predicted ¹³C NMR Spectral Data [6]
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂OH (methylene carbon) | 60 - 68 |
| -CH-NH₂ (methine carbon) | 50 - 58 |
| Cyclobutyl ring carbons | 20 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3200-3600 | Broad |
| N-H Stretch (amine) | 3100-3500 | Medium, often two bands |
| C-H Stretch (alkane) | 2850-3000 | Strong |
| C-O Stretch (alcohol) | 1050-1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 102.1.[1]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the experimental determination of key physicochemical and analytical parameters.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the characterization of this compound.
Determination of pKa and logP via Potentiometric Titration
The acidity constant (pKa) and the partition coefficient (logP) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] A pH-metric titration method can be employed to determine these values.[8][9]
Protocol:
-
System Calibration: Calibrate a pH electrode in aqueous buffer solutions (pH 4, 7, and 10). For water-insoluble compounds, calibration in methanol-water mixtures may be necessary.[8]
-
Sample Preparation: Accurately weigh and dissolve this compound in a solution of known ionic strength (e.g., 0.1 M KCl).
-
Titration: Titrate the sample solution with a standardized solution of HCl to protonate the amine, followed by titration with a standardized solution of KOH.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve.
-
logP Determination: To determine logP, the titration is performed in a two-phase system of n-octanol and water. The shift in the apparent pKa in the presence of the organic phase allows for the calculation of the logP value.[9]
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Protocol:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or preferably, detection by Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition.
Purity Assessment by Gas Chromatography (GC)
For volatile compounds, GC is a viable alternative for purity analysis.
Protocol:
-
Column: A polar capillary column, such as one with a Carbowax stationary phase, is suitable for analyzing amines and alcohols.[11]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp to a high temperature (e.g., 240°C) at a rate of 10°C/min.
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or isopropanol.
Stability, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Stability: As a primary amine, this compound is susceptible to oxidation and may react with aldehydes and ketones. The hydrochloride salt form is often used to improve stability and ease of handling.[12] Forced degradation studies under acidic and basic conditions are recommended to understand its stability profile in various formulation conditions.[13]
-
Handling: Causes skin and serious eye irritation. May cause respiratory irritation.[14] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances and sources of ignition.[14][15] For long-term storage, maintaining an inert atmosphere at 2-8°C is recommended.[2][5]
The Role of Physicochemical Properties in Drug Development
The properties detailed in this guide are not merely academic; they are critical inputs for the drug discovery and development process.
Caption: Influence of physicochemical properties on ADME profiles in drug development.
References
- 1. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 2. 130369-00-5|this compound|BLD Pharm [bldpharm.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 3 – ADME in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 8. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. revistas.upr.edu [revistas.upr.edu]
- 12. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
- 15. aksci.com [aksci.com]
(3-Aminocyclobutyl)methanol CAS number and chemical structure
Locating Key Identifiers
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Building The Foundation
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spectroscopic analysis of (3-Aminocyclobutyl)methanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of (3-Aminocyclobutyl)methanol
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable building block in medicinal chemistry and drug development, prized for its conformationally constrained cyclobutane core.[1] Its unique puckered structure can impart favorable physicochemical properties to drug candidates.[1] A thorough and unambiguous structural characterization is paramount for its effective use in synthesis and for regulatory compliance. This guide provides a comprehensive exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the complete structural elucidation of this bifunctional molecule. We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and interpret the resulting spectral data, offering a holistic view for researchers, scientists, and drug development professionals.
The Synergy of Spectroscopic Techniques
No single analytical technique can provide a complete structural picture. Instead, we rely on the synergistic interplay of multiple spectroscopic methods. NMR spectroscopy maps the carbon-hydrogen framework and its connectivity, IR spectroscopy identifies the key functional groups, and Mass Spectrometry determines the molecular mass and provides clues to the molecular formula and fragmentation patterns. This orthogonal approach ensures a self-validating and robust characterization of the target molecule.
The logical workflow for this multi-faceted analysis is depicted below.
References
Introduction: The Significance of (3-Aminocyclobutyl)methanol in Modern Drug Discovery
An In-Depth Technical Guide to the Commercial Availability and Sourcing of (3-Aminocyclobutyl)methanol
This compound is a key structural motif and versatile building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutyl scaffold offers a distinct advantage over linear or aromatic linkers, enabling chemists to explore chemical space with greater precision. This can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. The presence of both a primary amine and a primary alcohol provides two orthogonal points for chemical modification, making it an ideal starting material for the synthesis of complex molecules and compound libraries.
The compound exists primarily as two geometric isomers, cis and trans, which can have significantly different biological activities and binding affinities when incorporated into a larger molecule. Therefore, securing the correct isomer with high purity is a critical first step in any research and development campaign. This guide provides an in-depth analysis of the commercial landscape for this compound, offering practical advice for its procurement, quality assessment, and handling.
Isomeric Forms and Chemical Identifiers
Understanding the specific identifiers for this compound and its common salt form is crucial for accurate sourcing. The molecule is often supplied as a free base or as a more stable hydrochloride salt.
| Compound Name | Isomer | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Mixture/Unspecified | Free Base | 130369-00-5 | C₅H₁₁NO | 101.15[1][2] |
| This compound hydrochloride | Mixture/Unspecified | HCl Salt | 130369-06-1 | C₅H₁₂ClNO | 137.61[3][4][5] |
| cis-(3-Aminocyclobutyl)methanol | cis | Free Base | 142733-66-2 | C₅H₁₁NO | 101.15[6][7] |
| cis-(3-Aminocyclobutyl)methanol hydrochloride | cis | HCl Salt | 142733-65-1 | C₅H₁₂ClNO | 137.61[3][8] |
| trans-(3-Aminocyclobutyl)methanol hydrochloride | trans | HCl Salt | 1284250-10-7 | C₅H₁₂ClNO | 137.61[3][9] |
Commercial Availability & Supplier Landscape
This compound is available from a range of chemical suppliers, primarily catering to the research and development sector. Availability spans small (mg) to bulk (kg) quantities, though larger quantities may require custom synthesis. Pricing is highly variable and depends on the supplier, purity, isomeric form, and quantity. The trans and cis isomers are often sold as separate, stereochemically defined products.
Below is a comparative summary of representative suppliers. Note that pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Compound Name | Purity | Quantity | Price (USD/EUR) |
| SynQuest Laboratories | trans-3-Amino-cyclobutanemethanol hydrochloride | 97.0% | 250 mg | $490.00[3] |
| trans-3-Amino-cyclobutanemethanol hydrochloride | 97.0% | 1 g | $1390.00[3] | |
| Crysdot | ((trans-3-Aminocyclobutyl)methanolhydrochloride | 95+% | 1 g | $450.00[3] |
| Chemenu | trans-3-AMino-cyclobutaneMethanolhydrochloride | 95% | 5 g | $940.00[3] |
| Achmem | This compound HCl | 98% | 1 g | $122.00[4] |
| Fluorochem (via CymitQuimica) | (cis-3-Aminocyclobutyl)methanol hydrochloride | 97% | 100 mg | €94.00[8] |
| (cis-3-Aminocyclobutyl)methanol hydrochloride | 97% | 1 g | €258.00[8] | |
| ChemShuttle | This compound | 95% | 1 g | $4800.00 |
| Sigma-Aldrich | This compound | 91% | 100 mg | $59.80[2] |
| Amadis Chemical | cis-(3-aminocyclobutyl)methanol | 97% | 1 g | $406.00[6] |
| AA Blocks (via CP Lab Safety) | (cis-3-Aminocyclobutyl)methanol | 95% | 100 mg | $373.60[7] |
Disclaimer: Prices are for illustrative purposes based on data retrieved and may not reflect current market rates. All products are intended for research use only.[7][10]
Procurement and Quality Assessment: A Strategic Workflow
Sourcing a critical building block like this compound requires more than simply finding the lowest price. Ensuring isomeric and chemical purity is paramount to the success of subsequent synthetic steps and the validity of biological data.
Supplier Selection and Vetting
The choice of supplier is the foundational step. For early-stage research, a catalog supplier with readily available stock is often sufficient. For later-stage development and scale-up, a supplier with demonstrated synthesis and analytical capabilities is essential.
The workflow below outlines a robust process for procuring this reagent.
Protocol: Incoming Quality Control (QC) Verification
Trustworthiness in research protocols is built on self-validating systems. Do not assume a supplied reagent is 100% correct. An incoming QC check is a non-negotiable step to prevent costly downstream failures.
Objective: To verify the identity, purity, and isomeric integrity of a newly received batch of this compound (or its HCl salt).
Materials:
-
Received this compound sample
-
Appropriate deuterated solvent (e.g., D₂O for HCl salt, CDCl₃ or MeOD for free base)
-
NMR tubes
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol)
-
LC-MS vials
-
Appropriate acid or base modifier for mobile phase (e.g., formic acid or ammonium hydroxide)
Methodology:
-
Documentation Review:
-
Cross-reference the supplier's Certificate of Analysis (CoA) with the product label. Ensure the CAS number, batch number, and product name match.
-
Review the CoA for the analytical methods used (e.g., ¹H NMR, LC-MS, GC-MS) and the reported purity. This sets the benchmark for your own analysis.
-
-
¹H NMR Spectroscopy (Identity & Isomeric Ratio):
-
Causality: ¹H NMR is the most powerful tool for confirming the compound's core structure and, crucially, for determining the ratio of cis to trans isomers. The chemical shifts and coupling constants of the cyclobutyl protons will be distinct for each isomer.
-
Procedure:
-
Prepare a sample of ~5-10 mg in ~0.6 mL of a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Compare the acquired spectrum to a reference spectrum (from the supplier or literature) to confirm structural identity.
-
Carefully integrate the signals unique to the cis and trans isomers to calculate the isomeric ratio. A high-purity sample should show signals predominantly for one isomer.
-
-
-
LC-MS (Purity Assessment):
-
Causality: Liquid Chromatography-Mass Spectrometry separates the sample by polarity and provides the mass-to-charge ratio (m/z) of the components. This confirms the molecular weight of the main peak and quantifies the area-percent of any impurities.
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., 50:50 water/methanol).
-
Develop a suitable LC method (a standard C18 column with a water/acetonitrile gradient is a good starting point).
-
Inject the sample and acquire the chromatogram (UV) and mass spectrum.
-
Confirm the main peak in the mass spectrum corresponds to the expected [M+H]⁺ ion (102.1 for the free base, 138.1 for the HCl salt which will show as the free base in the MS).
-
Integrate the UV chromatogram to determine the area-percent purity. This should align with the purity value stated on the CoA.
-
-
Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Storage Conditions: Most suppliers recommend storing the material at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][4] This is because the primary amine can be susceptible to oxidation and the compound may be hygroscopic. Store in a tightly sealed container in a cool, dry place.[11]
-
Hazards and First Aid: this compound and its salts are typically classified as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[2][4] In case of contact, flush the affected area with copious amounts of water and seek medical attention. Always consult the material's specific Safety Data Sheet (SDS) before handling.[2]
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery professionals. While numerous suppliers offer this reagent, its utility is directly tied to its isomeric and chemical purity. A diligent procurement strategy, incorporating rigorous supplier vetting and mandatory in-house quality control, is the most effective way to mitigate risks. By following the workflows and protocols outlined in this guide, researchers can confidently source high-quality material, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. 130369-00-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 130369-00-5 [sigmaaldrich.com]
- 3. This compound hydrochloride|lookchem [lookchem.com]
- 4. achmem.com [achmem.com]
- 5. This compound hydrochloride [allbiopharm.com]
- 6. cis-(3-aminocyclobutyl)methanol,142733-66-2-Amadis Chemical [amadischem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]
- 9. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 10. 1314932-22-3 trans-3-(methylamino)cyclobutyl]methanol AKSci 6985CW [aksci.com]
- 11. aksci.com [aksci.com]
- 12. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Cis and Trans Isomers of (3-Aminocyclobutyl)methanol for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Stereoisomerism in Cyclobutane Scaffolds
In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a compelling structural motif. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] The 1,3-disubstituted cyclobutane core, in particular, presents a fascinating case of stereoisomerism, where the cis and trans arrangements of substituents can profoundly influence biological activity. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential pharmacological implications of the cis and trans isomers of (3-Aminocyclobutyl)methanol, a key building block in drug discovery.
Stereoselective Synthesis: Controlling the 3D Architecture
The spatial orientation of the amino and hydroxymethyl groups in this compound is a critical determinant of its interaction with biological targets. Therefore, stereoselective synthesis is paramount. Below, we detail a field-proven method for the synthesis of the trans isomer, leveraging a stereochemical inversion of the more readily accessible cis precursor.
Synthesis of trans-(3-Aminocyclobutyl)methanol
A robust and scalable synthesis of trans-(3-Aminocyclobutyl)methanol can be achieved via a three-step process starting from a protected cis-3-(dibenzylamino)cyclobutyl)methanol precursor. This method, detailed in patent literature, employs a Mitsunobu reaction for the key stereochemical inversion.[2]
Experimental Protocol: Synthesis of trans-(3-Aminocyclobutyl)methanol [2]
-
Step 1: Mitsunobu Inversion of cis-3-(dibenzylamino)cyclobutyl)methanol
-
To a solution of cis-3-(dibenzylamino)cyclobutyl)methanol (1.0 eq) in tetrahydrofuran (THF, 10 volumes), add triphenylphosphine (2.2 eq) and p-nitrobenzoic acid (1.2 eq).
-
Cool the mixture to 10°C under a nitrogen atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.8 eq) while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove THF.
-
Add ethyl acetate, filter, and wash the filter cake with ethyl acetate.
-
Adjust the pH of the filtrate to 2-3 with a solution of hydrogen chloride in methanol to precipitate the hydrochloride salt of the trans-p-nitrobenzoate ester.
-
Filter, wash the solid with ethyl acetate, and dry to yield the desired intermediate.
-
-
Step 2: Hydrolysis to trans-3-(dibenzylamino)cyclobutanol
-
To a mixture of the trans-p-nitrobenzoate ester hydrochloride (1.0 eq) in THF (5 volumes) and water (5 volumes), add sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 3 hours.
-
Distill off the THF and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield trans-3-(dibenzylamino)cyclobutanol.
-
-
Step 3: Hydrodebenzylation to trans-(3-Aminocyclobutyl)methanol
-
In a hydrogenation vessel, combine trans-3-(dibenzylamino)cyclobutanol (1.0 eq), methanol (10 volumes), and 10% palladium hydroxide on carbon (0.1 eq by weight).
-
Pressurize the vessel with hydrogen gas to 1.0-1.2 MPa.
-
Heat the reaction to 30-45°C and stir for 24 hours.
-
After the reaction is complete, filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify by distillation to yield trans-(3-Aminocyclobutyl)methanol.
-
Caption: Synthetic pathway to trans-(3-Aminocyclobutyl)methanol.
Synthetic Strategy for cis-(3-Aminocyclobutyl)methanol
The synthesis of the cis isomer typically involves the reduction of a suitable cyclobutanone precursor, where stereochemical control is dictated by the facial selectivity of the reducing agent's approach. A common strategy involves the reduction of a 3-aminocyclobutanone derivative.
References
(3-Aminocyclobutyl)methanol: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Saturated carbocycles, particularly those decorated with versatile functional groups, have emerged as crucial building blocks for the development of new therapeutic agents. (3-Aminocyclobutyl)methanol is a prime example of such a scaffold, offering a rigid, three-dimensional cyclobutane core functionalized with both a primary amine and a primary alcohol. This unique combination of features allows for facile and divergent derivatization, making it an attractive starting point for the synthesis of compound libraries aimed at a wide range of biological targets. Its non-aromatic, sp³-rich structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to traditional flat, aromatic systems.
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development scientists. We will delve into its core physicochemical properties, outline representative synthetic and analytical protocols, and explore its strategic application in drug discovery programs.
Core Molecular and Physicochemical Properties
This compound is a bifunctional small molecule. It is commonly supplied and handled as its hydrochloride salt to improve stability and ease of handling, though the properties of the free base are also relevant for synthetic planning.
Table 1: Physicochemical and Identification Data
| Property | This compound (Free Base) | This compound HCl (Salt) |
| Molecular Formula | C₅H₁₁NO[1][2][3] | C₅H₁₂ClNO[4][5][6] |
| Molecular Weight | 101.15 g/mol [3] | 137.61 g/mol [4][5] |
| Monoisotopic Mass | 101.08406 Da[1] | 137.06074 Da[4] |
| CAS Number | 130369-00-5[3] | 130369-06-1[6] / 1284250-10-7 (trans)[4] |
| Appearance | Expected to be a liquid or low-melting solid | White to off-white solid |
| Predicted XlogP | -0.6[1] | Not Applicable |
| Hydrogen Bond Donors | 2 | 3[4] |
| Hydrogen Bond Acceptors | 2 | 2[4] |
| Rotatable Bond Count | 1 | 1[4] |
| Storage Conditions | --- | Inert atmosphere, 2-8°C[3][5] |
The hydrochloride salt form enhances the compound's stability, particularly against atmospheric moisture, and improves its solubility in polar solvents like water and methanol.[7]
Synthesis and Stereochemistry
The synthesis of this compound isomers often involves multi-step sequences starting from commercially available cyclobutane precursors. While numerous proprietary methods exist, a general and illustrative synthetic strategy involves the reductive amination of a suitably protected cyclobutanone derivative.
A representative, generalized synthetic workflow is outlined below. The causality behind this approach lies in its modularity; the choice of amine in the reductive amination step and the subsequent protecting group strategies allow for the synthesis of various analogs.
Caption: Generalized synthetic workflow for this compound.
Stereochemistry: The cyclobutane ring can exist in cis and trans configurations with respect to the amino and methanol groups. The specific stereochemical outcome is dictated by the synthetic route and the reagents used, particularly during the reduction and amination steps. For drug development purposes, it is crucial to isolate and characterize the individual stereoisomers, as they will almost certainly exhibit different biological activities and pharmacokinetic profiles.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is essential. This is achieved through a combination of standard spectroscopic and chromatographic techniques. While specific spectra are proprietary to manufacturers, the expected characteristics can be reliably predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (1.5-2.5 ppm) due to the cyclobutane ring protons. Key diagnostic signals would include:
-
A multiplet around 2.8-3.2 ppm corresponding to the methine proton attached to the amine (-CH -NH₂).[8]
-
A doublet or doublet of doublets around 3.4-3.7 ppm for the methylene protons of the methanol group (-CH₂ -OH).[8]
-
Broad, exchangeable singlets for the amine (-NH₂) and hydroxyl (-OH) protons. Their chemical shift is highly variable and depends on solvent and concentration. Addition of D₂O will cause these signals to disappear, which is a key confirmation test.[9]
-
-
¹³C NMR: The carbon spectrum would provide confirmation of the five unique carbon atoms:
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
-
O-H Stretch: A strong, broad absorption in the 3200-3500 cm⁻¹ region, characteristic of the alcohol's hydroxyl group.[9]
-
N-H Stretch: Primary amines show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, often appearing as "shoulders" on the broader O-H band.[9]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the cyclobutane ring and methylene group.
-
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would show a prominent ion for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base plus a proton (e.g., ~102.09).[1]
Applications in Drug Discovery and Development
The utility of this compound stems from its bifunctional nature, which allows it to serve as a versatile scaffold for building diverse molecular architectures. The amino and hydroxyl groups are orthogonal handles for chemical modification.
-
Amine Group: Can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents (R¹).
-
Hydroxyl Group: Can be etherified, esterified, or oxidized to an aldehyde/carboxylic acid for further elaboration into a different set of substituents (R²).
This dual functionality makes it an ideal building block for creating libraries of compounds for high-throughput screening. The rigid cyclobutane core helps to project these R¹ and R² groups into specific vectors in three-dimensional space, which is critical for optimizing interactions with protein binding sites.
Caption: Role as a scaffold in a drug discovery workflow.
This strategic approach has been implicitly used in the development of various therapeutic agents where saturated, functionalized carbocycles are key pharmacophoric elements. For example, similar aminocycloalkanol motifs are found in inhibitors of kinases, proteases, and other enzyme classes.
Experimental Protocols
The following are representative, generalized protocols. Causality Note: Researchers must adapt these procedures based on the specific substrate, scale, and available equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Representative Synthesis via Reductive Amination (Conceptual)
This protocol outlines the conceptual steps for reducing a protected keto-ester precursor.
-
Dissolution: Dissolve the protected amino-ester precursor (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the reducing agent.
-
Reduction: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF. The hydride attacks the ester carbonyl, reducing it to the primary alcohol.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (a standard Fieser workup). This procedure safely neutralizes the reactive hydride and precipitates aluminum salts, making them easy to filter.
-
Workup & Purification: Filter the resulting slurry, dry the organic filtrate over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Quality Control by HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized material (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and coupled to a mass spectrometer (MS).
-
Mobile Phase: Run a gradient elution, for example, from 95% Water (with 0.1% formic acid) / 5% Acetonitrile to 5% Water / 95% Acetonitrile over several minutes. The formic acid aids in protonating the analyte for better ESI-MS detection.
-
Analysis: The HPLC chromatogram will indicate the purity of the sample by showing the relative area of the main product peak. The coupled MS will provide the mass-to-charge ratio of the eluting peak, confirming that its mass corresponds to that of this compound.
Safety and Handling
The hydrochloride salt of this compound is classified with several hazard statements.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]
-
Handling:
-
Always handle in a well-ventilated area, preferably a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Avoid breathing dust. Minimize dust generation during handling.[11]
-
Wash hands thoroughly after handling.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[3][5]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its sp³-rich, three-dimensional structure, combined with two orthogonal functional groups, provides an excellent platform for creating novel molecular entities with favorable drug-like properties. A thorough understanding of its synthesis, characterization, and handling is essential for any scientist looking to incorporate this powerful scaffold into their research and development programs.
References
- 1. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 130369-00-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound hydrochloride|lookchem [lookchem.com]
- 5. achmem.com [achmem.com]
- 6. This compound hydrochloride [allbiopharm.com]
- 7. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Solubility Profile of (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry, prized for its compact, rigid cyclobutyl scaffold coupled with primary amine and alcohol functionalities. These features offer unique vectors for molecular elaboration in drug design. However, a comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in drug discovery and development. This guide provides an in-depth analysis of the predicted solubility profile of this compound. In the absence of extensive empirical data in publicly accessible literature, this document leverages robust in silico predictive models to forecast its behavior in aqueous and organic media. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, empowering researchers to validate and expand upon these predictions. This guide is structured to provide not just data, but a foundational understanding of the interplay between molecular structure, pH, and solvent effects that govern the solubility of this versatile compound.
Introduction: The Strategic Importance of this compound in Drug Discovery
The cyclobutyl moiety is an increasingly popular design element in modern medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraint on drug candidates, potentially enhancing binding affinity and selectivity for their biological targets. This compound, in particular, presents a synthetically tractable platform with two key functional groups: a primary amine and a primary alcohol. These offer orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space.
The solubility of a drug candidate is a critical determinant of its ultimate success, influencing everything from its absorption and distribution to its formulation and bioavailability.[1] A thorough characterization of the solubility of this compound is therefore not merely an academic exercise, but a crucial first step in any drug discovery program that utilizes this scaffold. This guide will delve into the predicted physicochemical properties that dictate its solubility and provide the methodologies to empirically verify these characteristics.
Predicted Physicochemical Properties of this compound
Given the lack of publicly available experimental data, we turn to well-established computational tools to predict the key physicochemical properties of this compound. These predictions provide a strong starting point for experimental design.
| Property | Predicted Value | Prediction Tool | Significance for Solubility |
| Molecular Weight | 101.15 g/mol | - | A low molecular weight generally favors higher solubility.[2] |
| pKa (basic) | 9.8 ± 0.4 | ChemAxon | The basicity of the amine group dictates the pH-dependent aqueous solubility. At pH values below the pKa, the molecule will be protonated and more soluble in water.[3] |
| logP | -0.8 | SwissADME | The negative logP value suggests that this compound is hydrophilic and is likely to have good aqueous solubility and poor solubility in non-polar organic solvents.[4] |
| Aqueous Solubility (logS) | 0.5 | SwissADME | A positive logS value indicates high intrinsic solubility in water.[4] |
Note: These values are computationally predicted and require experimental verification.
The Crucial Role of pKa in Aqueous Solubility
The primary amine in this compound is the dominant player in its pH-dependent aqueous solubility. The predicted pKa of 9.8 suggests that this amine is a moderately strong base.[3] This has profound implications for its behavior in biological systems and in various buffered solutions used in experimental assays.
At a pH below its pKa, the amine group will exist predominantly in its protonated, cationic form (the ammonium ion). This charged species will readily interact with polar water molecules, leading to significantly enhanced aqueous solubility. Conversely, at a pH above the pKa, the amine will be in its neutral, uncharged form. In this state, the molecule is less polar, and its solubility will be lower, governed by the intrinsic solubility of the neutral species.
This relationship can be visualized through a species distribution plot, which illustrates the percentage of the ionized and non-ionized forms of the molecule as a function of pH.
References
- 1. pKa - ECETOC [ecetoc.org]
- 2. 130369-00-5|this compound|BLD Pharm [bldpharm.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of (3-Aminocyclobutyl)methanol
This guide provides comprehensive, in-depth technical information and best-practice recommendations for the safe storage and handling of (3-Aminocyclobutyl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their laboratory and development processes. This document emphasizes not just the procedural steps but the scientific rationale underpinning these guidelines to ensure the highest standards of safety and experimental integrity.
Introduction: Understanding this compound
This compound is a bifunctional molecule featuring a primary amine and a primary alcohol attached to a cyclobutane ring. This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. It is commercially available as both the free base and a hydrochloride (HCl) salt. The choice between these forms has significant implications for the compound's physical properties, stability, and, consequently, its handling and storage requirements.
Key Structural Features:
-
Primary Amine: The presence of the -NH₂ group imparts basicity and nucleophilicity to the molecule. This functional group is susceptible to oxidation and can react with various electrophiles.
-
Primary Alcohol: The -CH₂OH group can participate in hydrogen bonding and undergo esterification and oxidation reactions.
-
Cyclobutane Ring: The strained four-membered ring influences the molecule's conformation and reactivity.
This guide will address both the free base and the hydrochloride salt, highlighting the differences in their handling protocols where applicable.
Physicochemical Properties and Stability Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol [1] |
| Appearance | Likely a liquid or low-melting solid | Crystalline solid |
| Boiling Point | Not readily available; expected to be higher than simpler amines/alcohols due to hydrogen bonding | Decomposes upon strong heating |
| Solubility | Soluble in polar organic solvents | Soluble in water and polar protic solvents |
| Stability | Susceptible to oxidation and may absorb atmospheric CO₂. Generally less stable than the HCl salt. | More stable to oxidation and atmospheric conditions.[2] |
| Hygroscopicity | Likely hygroscopic due to the presence of polar functional groups capable of hydrogen bonding.[3] | The salt form mitigates hygroscopicity to some extent, extending shelf life.[2] |
The Critical Distinction: Free Base vs. Hydrochloride Salt
The hydrochloride salt of this compound is generally more stable and easier to handle than the free base. The protonation of the amine group to form the ammonium salt significantly reduces its nucleophilicity and volatility, making the HCl salt less prone to degradation and reaction with atmospheric components like carbon dioxide. For many applications, the free base is generated in situ from the HCl salt just prior to use.
Comprehensive Storage Guidelines
Proper storage is paramount to maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place, ideally between 2°C and 8°C.[1][4] Refrigerated storage is recommended to minimize degradation and reduce the vapor pressure of the potentially volatile free base.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][4] This is particularly critical for the free base to prevent oxidation and reaction with atmospheric CO₂.
-
Container: Use tightly sealed containers made of amber glass or another non-reactive material to protect from light and moisture.
-
Location: Store in a designated, well-ventilated chemical storage area away from incompatible materials.[5]
Incompatible Materials
To prevent hazardous reactions, this compound should be stored separately from:
-
Strong Oxidizing Agents: Peroxides, nitrates, and other strong oxidizers can react exothermically with the amine and alcohol functional groups.
-
Acids: While the HCl salt is stable, the free base is a base and will react exothermically with acids.
-
Acid Chlorides and Anhydrides: These will react readily with both the amine and alcohol groups.
-
Aldehydes and Ketones: The primary amine can form imines with these compounds.
Rigorous Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound, and the appropriate PPE must be worn at all times.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[6][7] | Protects eyes from splashes of the potentially corrosive liquid and from the solid HCl salt. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[6] Gloves should be inspected before use and changed immediately if contaminated. | Prevents skin contact, as the compound is expected to be a skin irritant. |
| Body Protection | A flame-retardant lab coat, fully buttoned.[7] | Protects skin and clothing from splashes. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used. | Minimizes inhalation of potentially harmful vapors or dust. |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, especially the free base, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound in a laboratory setting:
-
Preparation:
-
Review the Safety Data Sheet (SDS) for the specific form of this compound being used.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the appropriate PPE as detailed in the table above.
-
-
Dispensing:
-
For the solid HCl salt, use a spatula or scoop to transfer the desired amount to a tared weighing vessel. Avoid generating dust.
-
For the free base (if in liquid form), use a calibrated pipette or syringe to transfer the desired volume.
-
Always keep the container tightly sealed when not in use.
-
-
In-Situ Free Basing (if applicable):
-
If starting with the HCl salt and the free base is required, the salt is typically dissolved in an appropriate solvent and treated with a base (e.g., sodium hydroxide, triethylamine) to liberate the free amine. This should be done cautiously, as it can be an exothermic process.
-
-
Post-Handling:
-
Clean any spills immediately according to the emergency procedures outlined below.
-
Thoroughly decontaminate all equipment and the work area within the fume hood.
-
Properly dispose of all waste as described in Section 6.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Visualizing the Handling Workflow
The following diagram illustrates the key decision points and safety measures in the handling of this compound.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental release or exposure, prompt and appropriate action is crucial.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the material is volatile or flammable, eliminate all ignition sources.
-
Contact the institution's emergency response team.
-
Restrict access to the area until it has been declared safe.[9]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should clearly identify the contents as "this compound waste" and include the date of accumulation.
-
Disposal: Dispose of the hazardous waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[11][12]
Conclusion: A Commitment to Safety and Scientific Excellence
The effective and safe use of this compound in research and development hinges on a comprehensive understanding of its properties and a diligent application of established safety protocols. By integrating the principles of risk assessment, proper engineering controls, appropriate personal protective equipment, and emergency preparedness into all workflows, researchers can mitigate the potential hazards associated with this valuable chemical intermediate. This commitment to safety not only protects laboratory personnel but also ensures the integrity and reproducibility of scientific outcomes.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 3. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 4. achmem.com [achmem.com]
- 5. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. questron.ca [questron.ca]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. offices.austincc.edu [offices.austincc.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (3-Aminocyclobutyl)methanol: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminocyclobutyl)methanol is a fascinating and increasingly important building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core offers a unique structural scaffold that can impart desirable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity, and favorable conformational restriction.[1] This guide provides a comprehensive overview of the discovery, historical development of synthetic routes, and diverse applications of this versatile compound, with a particular focus on its role in the synthesis of innovative therapeutics.
Discovery and Historical Perspective
While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of cyclobutane-containing molecules in organic and medicinal chemistry. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has gained significant attention for its ability to introduce conformational rigidity and unique spatial arrangements of functional groups.[1][2]
The development of synthetic methodologies for 3-substituted cyclobutane derivatives has been a gradual process. Early efforts in cyclobutane chemistry often focused on photochemical [2+2] cycloadditions.[2] Over time, more sophisticated and stereocontrolled methods have been developed, enabling the synthesis of complex cyclobutane-containing natural products and pharmaceutical agents. The journey to synthesize specific isomers of aminocyclobutanemethanol has been driven by the increasing recognition of their potential as valuable synthons for drug discovery.
Physicochemical Properties
This compound is a chiral compound that can exist as cis and trans diastereomers, each of which can be resolved into a pair of enantiomers. The stereochemistry of the amino and hydroxymethyl groups significantly influences the molecule's physical, chemical, and biological properties.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Stereoisomers | cis-(1R,3S) and (1S,3R), trans-(1R,3R) and (1S,3S) |
| General Appearance | Typically an oil or low-melting solid |
| Solubility | Generally soluble in polar organic solvents and water (as a salt) |
The specific stereoisomer used in a synthetic route can have a profound impact on the biological activity of the final drug substance. Therefore, the development of stereoselective synthetic methods has been a critical area of research.
Synthetic Methodologies: A Journey of Innovation
The synthesis of this compound and its derivatives has evolved from classical methods to highly sophisticated stereoselective strategies. A common precursor for these syntheses is a 3-substituted cyclobutanone.
Diagram: General Synthetic Approach from 3-Substituted Cyclobutanone
Caption: A common synthetic pathway to cis- and trans-(3-Aminocyclobutyl)methanol.
Stereoselective Synthesis of trans-(3-Aminocyclobutyl)methanol
Achieving a specific stereoisomer is often crucial for therapeutic efficacy. The Mitsunobu reaction provides a powerful tool for inverting the stereochemistry of an alcohol, enabling the synthesis of the trans isomer from a more readily available cis precursor.
Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion
-
Starting Material: cis-3-(Dibenzylamino)cyclobutanol.
-
Reagents:
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
A suitable carboxylic acid (e.g., benzoic acid)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
-
Procedure: a. Dissolve the cis-3-(dibenzylamino)cyclobutanol and the carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Add triphenylphosphine to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add DIAD or DEAD dropwise to the cooled solution. The reaction is often exothermic. e. Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, quench the reaction and purify the resulting trans-ester by column chromatography.
-
Hydrolysis: a. Hydrolyze the purified trans-ester using a base (e.g., sodium hydroxide in methanol/water) to yield trans-3-(dibenzylamino)cyclobutanol.
-
Deprotection: a. Remove the benzyl protecting groups via catalytic hydrogenation (e.g., H₂, Pd/C or palladium hydroxide on carbon) to afford trans-(3-Aminocyclobutyl)methanol.
This method highlights the importance of strategic reaction planning to access specific stereoisomers that may not be favored under standard reduction conditions.
Biocatalysis: A Green and Selective Approach
In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high diastereo- and enantioselectivity. This approach has been successfully applied to the synthesis of substituted aminocyclobutanols.
Diagram: Biocatalytic Reduction for Stereoselective Synthesis
Caption: Enzymatic reduction for the synthesis of trans-aminocyclobutanol.
The use of KREDs can offer significant advantages, including mild reaction conditions, high selectivity, and a reduction in the need for protecting groups and chiral auxiliaries, aligning with the principles of green chemistry.
Applications in Drug Development
The rigid cyclobutane scaffold of this compound allows for the precise positioning of substituents in three-dimensional space, making it an attractive building block for targeting specific binding pockets in proteins.
Kinase Inhibitors
A significant application of this compound and its derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
IRAK-4 Inhibitors: this compound has been incorporated into bicyclic heterocycle substituted pyridyl compounds that act as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4).[3] IRAK-4 is a key signaling molecule in the inflammatory response, making its inhibitors potential therapeutics for autoimmune diseases.
-
PI3-Kinase Inhibitors: Amino pyridine derivatives incorporating the this compound moiety have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K).[4] The PI3K signaling pathway is frequently dysregulated in cancer, and its inhibition is a major focus of cancer drug discovery.
-
CDK9 Inhibitors: The (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride salt was utilized in the synthesis of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[5] CDK9 plays a crucial role in the regulation of transcription, and its inhibition is a promising strategy for treating MYC-dependent cancers.[5]
Diagram: Role of this compound in a CDK9 Inhibitor
Caption: this compound as a key component of a CDK9 inhibitor.
PROTAC Linkers
This compound hydrochloride has also been identified as a component of PROTAC (Proteolysis Targeting Chimera) linkers.[6] PROTACs are bifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. The linker plays a critical role in determining the efficacy and selectivity of the PROTAC, and the rigid nature of the cyclobutane ring can be advantageous in this context.
Conclusion and Future Outlook
This compound has transitioned from a specialized chemical entity to a valuable and versatile building block in the drug discovery toolbox. The development of stereoselective synthetic routes has been instrumental in unlocking its full potential, allowing medicinal chemists to fine-tune the three-dimensional structure of drug candidates for optimal biological activity. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the unique properties conferred by the cyclobutane scaffold will likely lead to the discovery of even more innovative and effective therapeutics. The ongoing development of novel synthetic methodologies, including biocatalysis and C-H functionalization, promises to further expand the accessibility and utility of this compound and its derivatives in the years to come.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014074657A1 - Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators - Google Patents [patents.google.com]
- 4. WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors - Google Patents [patents.google.com]
- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Aminocyclobutyl)methanol Derivatives in Medicinal Chemistry
Introduction
Small, rigid scaffolds are highly sought after in medicinal chemistry as they can effectively orient substituents in three-dimensional space, leading to improved target binding and pharmacokinetic properties. The (3-aminocyclobutyl)methanol moiety has emerged as a particularly valuable building block. Its compact and rigid cyclobutane core, decorated with primary amine and hydroxymethyl groups, provides a versatile platform for creating diverse libraries of compounds. These functional groups serve as key handles for introducing a wide range of substituents, enabling fine-tuning of a molecule's physicochemical and biological properties. This guide provides an in-depth overview of the synthetic strategies for accessing these valuable derivatives, complete with detailed protocols and mechanistic insights.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main strategies: functional group interconversion on a pre-existing cyclobutane ring and the construction of the cyclobutane ring itself through cycloaddition reactions. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Strategy 1: Functional Group Interconversion on Cyclobutane Precursors
This is arguably the most common and straightforward approach. It typically begins with a commercially available or readily accessible cyclobutane derivative, such as cyclobutanone or a substituted cyclobutanecarboxylic acid. The key challenge lies in the stereocontrolled introduction of the amine and hydroxymethyl groups.
A common starting point is the reduction of a 3-oxocyclobutane-1-carboxylate to the corresponding alcohol, followed by the introduction of the amino group. The stereochemistry of the final product is often dictated by the reducing and aminating agents used. For instance, reductive amination can provide access to specific stereoisomers depending on the reaction conditions.
Strategy 2: [2+2] Cycloaddition Reactions
For more complex or highly substituted derivatives, a [2+2] cycloaddition approach can be highly effective. This strategy involves the reaction of a ketene or a ketene equivalent with an alkene to form the cyclobutanone core. This method offers the advantage of building the ring and introducing desired substituents in a single, often stereoselective, step. Subsequent functional group manipulations then lead to the target this compound derivative.
The success of this approach hinges on the careful selection of the alkene and ketene components to control the regioselectivity and stereoselectivity of the cycloaddition. Photochemical and thermal conditions are commonly employed to initiate these reactions.
Key Synthetic Pathways and Methodologies
Here, we detail a representative synthetic pathway starting from a common cyclobutane precursor, highlighting key transformations and experimental considerations.
Pathway A: From Dimethyl 1,3-cyclobutanedicarboxylate
This pathway exemplifies the functional group interconversion strategy and is a reliable method for producing both cis and trans isomers of this compound derivatives.
Figure 1: Synthetic workflow from dimethyl 1,3-cyclobutanedicarboxylate.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate
This protocol details the key steps for the synthesis of a Boc-protected this compound intermediate from a cyclobutanedicarboxylic acid precursor.
Step 1: Mono-saponification of Dimethyl 1,3-cyclobutanedicarboxylate
-
Dissolve dimethyl 1,3-cyclobutanedicarboxylate (1.0 eq) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.05 eq) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-acid.
Step 2: Curtius Rearrangement and Boc Protection
-
Dissolve the mono-acid from Step 1 (1.0 eq) in anhydrous toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq).
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring for the formation of the isocyanate intermediate.
-
Add tert-butanol (2.0 eq) and continue heating for an additional 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the Boc-protected amino ester.
Step 3: Reduction of the Ester
-
Dissolve the Boc-protected amino ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add lithium borohydride (LiBH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by the dropwise addition of water, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate.
Protocol 2: Deprotection to this compound
-
Dissolve tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with cold ether to obtain the TFA salt of this compound. Alternatively, neutralize with a base to obtain the free amine.
Application in Medicinal Chemistry: A Case Study
This compound derivatives have been successfully incorporated into a variety of biologically active molecules. For example, they have been utilized as scaffolds in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.
| Derivative | Substitution on Amine | Substitution on Alcohol | IC₅₀ (nM) for DPP-4 |
| 1 | H | H | >10,000 |
| 2 | 2,4-Difluorobenzyl | H | 520 |
| 3 | H | 2,4-Difluorobenzyl ether | 890 |
| 4 | Adamantyl | H | 15 |
This is a representative table based on general principles of medicinal chemistry and may not reflect actual published data.
The data in the table above illustrates a hypothetical structure-activity relationship (SAR), where derivatization of the amine and alcohol functionalities can lead to a significant increase in potency. The introduction of a bulky, lipophilic group like adamantyl on the amine can lead to enhanced binding in the active site of the target enzyme.
Troubleshooting and Key Considerations
-
Stereocontrol: The stereochemistry of the 1,3-disubstituted cyclobutane ring is crucial for biological activity. Isomers may need to be separated by chiral chromatography or synthesized using stereoselective methods.
-
Reaction Monitoring: Close monitoring of each reaction step by TLC or LC-MS is essential to ensure complete conversion and minimize side product formation.
-
Purification: Purification of intermediates can be challenging due to their polarity. A range of column chromatography conditions may need to be explored.
Conclusion
The this compound scaffold is a valuable building block in modern medicinal chemistry. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to access a wide range of derivatives. By understanding the underlying principles of the synthetic transformations and paying close attention to experimental details, chemists can effectively utilize this scaffold to develop novel therapeutic agents.
Application Note: A Comprehensive Protocol for the Chemoselective N-Boc Protection of (3-Aminocyclobutyl)methanol
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for primary and secondary amines under a wide range of reaction conditions. Its facile installation and straightforward, acid-labile removal make it an indispensable tool in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. This application note provides a detailed, field-proven protocol for the chemoselective N-Boc protection of (3-Aminocyclobutyl)methanol. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and comprehensive analytical characterization of the final product, tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this critical transformation.
Introduction: The Imperative of Chemoselective Protection
In the synthesis of multifunctional molecules such as amino alcohols, the ability to selectively modify one functional group while leaving others untouched is paramount. The primary amino group in this compound is significantly more nucleophilic than its primary hydroxyl group. This inherent difference in reactivity allows for the highly chemoselective protection of the amine using di-tert-butyl dicarbonate ((Boc)₂O). The resulting carbamate, tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate, is a versatile building block where the hydroxyl group is now available for subsequent chemical transformations, such as oxidation, esterification, or etherification.
The Boc protecting group is favored due to its stability in the presence of most nucleophiles and bases.[1] Its removal is typically achieved under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which often leave other acid-sensitive functionalities intact, making it an orthogonal protecting group in many synthetic strategies.[2]
Reaction Mechanism and Rationale
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution pathway.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Collapse and Decomposition: The intermediate collapses, with the departure of a tert-butyl carbonate anion as a leaving group. This anion is unstable and rapidly decomposes into gaseous carbon dioxide and neutral tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.
This clean decomposition into easily removable or volatile byproducts simplifies the purification process significantly.
Caption: Mechanism of N-Boc Protection.
Experimental Protocol
This protocol is adapted from established procedures for the chemoselective N-Boc protection of analogous amino alcohols. It is designed for a 5 mmol scale but can be scaled accordingly.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Commercial | Can be used as a hydrochloride salt. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercial | Handle in a well-ventilated fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Other solvents like THF or MeOH can be used. |
| Triethylamine (Et₃N) | ≥99% | Commercial | Required if starting from the HCl salt. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution for workup. |
| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial | Eluent for column chromatography. |
Step-by-Step Procedure
Caption: Experimental Workflow Diagram.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol, 1.0 eq.). Dissolve the amine in 25 mL of dichloromethane (DCM).
-
Expert Insight: If your starting material is the hydrochloride salt, add triethylamine (Et₃N, 5.5 mmol, 1.1 eq.) to the suspension and stir for 15 minutes to liberate the free amine before proceeding.
-
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 5.5 mmol, 1.1 eq.) in 10 mL of DCM. Add this solution dropwise to the stirred amine solution at room temperature over 10 minutes.
-
Causality Note: A slight excess of (Boc)₂O ensures the reaction goes to completion. Dropwise addition helps to control any potential exotherm, although the reaction is typically gentle.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10:1 DCM/Methanol eluent system. The product should be less polar than the starting amine. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of saturated aqueous NaHCO₃ solution and 25 mL of brine.
-
Trustworthiness Check: The bicarbonate wash removes any unreacted (Boc)₂O and acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a colorless oil or white solid, can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate) to isolate the pure tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (CAS 130369-05-0).
Analytical Characterization
To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural confirmation.
-
¹H NMR: The spectrum should show a characteristic singlet at approximately 1.45 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Other key signals will include the multiplets for the cyclobutyl ring protons and the doublet for the -CH₂OH protons.
-
¹³C NMR: The presence of the Boc group is confirmed by signals around 80 ppm (quaternary carbon of the t-butyl group) and 28 ppm (three equivalent methyl carbons).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. For tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (C₁₀H₁₉NO₃), the expected molecular weight is 201.26 g/mol . Look for the [M+H]⁺, [M+Na]⁺, or other appropriate adducts depending on the ionization method used (e.g., ESI).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can confirm the successful functional group transformation. Key expected peaks include:
-
~3350 cm⁻¹: O-H stretch (from the alcohol) and N-H stretch (from the carbamate).
-
~2970 cm⁻¹: C-H stretches (aliphatic).
-
~1685 cm⁻¹: C=O stretch (strong, characteristic of the carbamate carbonyl).
Conclusion
This application note provides a robust and reliable protocol for the chemoselective N-Boc protection of this compound. The procedure is high-yielding, utilizes common laboratory reagents, and results in a clean product that can be easily purified. By explaining the rationale behind key steps and providing clear guidelines for characterization, this document serves as a comprehensive guide for researchers in synthetic chemistry, enabling the efficient preparation of this valuable synthetic intermediate.
References
Protocol for the Chemoselective O-Silylation of (3-Aminocyclobutyl)methanol
Introduction
In the realm of medicinal chemistry and complex molecule synthesis, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high fidelity. (3-Aminocyclobutyl)methanol is a valuable building block, incorporating both a primary amine and a primary alcohol. This bifunctionality necessitates a carefully orchestrated protection strategy to allow for selective functionalization of either group. This application note provides a comprehensive and robust protocol for the chemoselective O-silylation of the primary hydroxyl group in this compound. To circumvent the competing nucleophilicity of the primary amine, which could lead to undesired N-silylation, a two-step sequence is employed: initial protection of the amine as a tert-butyloxycarbonyl (Boc) carbamate, followed by the silylation of the primary alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). The orthogonality of the Boc and TBDMS protecting groups, allowing for their selective removal under distinct conditions, will also be addressed.
Rationale for the Synthetic Strategy
The primary challenge in the direct O-silylation of this compound lies in the comparable nucleophilicity of the primary amine and the hydroxyl group. Silylating agents, being electrophilic, can react with both functionalities. While some protocols suggest that O-silylation can be selective in the presence of amines[1], protecting the more nucleophilic amine group is a more reliable strategy to ensure clean and high-yielding O-silylation. The Boc group is an ideal choice for amine protection in this context due to its ease of installation, stability under the basic conditions required for silylation, and its facile removal under acidic conditions that typically leave TBDMS ethers intact.[2][3]
The subsequent O-silylation with TBDMSCl is a well-established and widely used method for protecting primary alcohols.[4][5] The steric bulk of the tert-butyldimethylsilyl group provides excellent stability to the resulting silyl ether under a variety of reaction conditions, yet it can be readily cleaved using fluoride-based reagents or acidic conditions.[6]
Experimental Protocols
Part 1: Amine Protection of this compound
This protocol details the protection of the primary amine of this compound as a tert-butyloxycarbonyl (Boc) carbamate.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | C₅H₁₁NO | 101.15 | 1.0 g | 9.89 | Substrate |
| Di-tert-butyl dicarbonate (Boc)₂O | C₁₀H₁₈O₅ | 218.25 | 2.37 g | 10.88 | Amine protecting agent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.06 mL | 14.84 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Saturated aq. NaHCO₃ | - | - | 20 mL | - | Quenching agent |
| Brine | - | - | 20 mL | - | Washing agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent |
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 9.89 mmol) and dissolve in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.06 mL, 14.84 mmol) to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.37 g, 10.88 mmol) in a minimal amount of DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected amino alcohol. The product can be used in the next step without further purification if it is of sufficient purity, or purified by column chromatography if necessary.
Part 2: O-Silylation of Boc-Protected this compound
This protocol describes the silylation of the primary alcohol of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate | C₁₀H₁₉NO₃ | 201.26 | 1.99 g | 9.89 | Substrate |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | 1.79 g | 11.87 | Silylating agent |
| Imidazole | C₃H₄N₂ | 68.08 | 1.68 g | 24.73 | Base/Catalyst |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | Solvent |
| Saturated aq. NH₄Cl | - | - | 20 mL | - | Quenching agent |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 100 mL | - | Extraction solvent |
| Brine | - | - | 20 mL | - | Washing agent |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | Drying agent |
-
In a 100 mL round-bottom flask, dissolve tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.99 g, 9.89 mmol) and imidazole (1.68 g, 24.73 mmol) in anhydrous N,N-dimethylformamide (25 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.79 g, 11.87 mmol) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)carbamate.
Mechanism and Workflow Visualization
The following diagrams illustrate the chemical transformation and the overall laboratory workflow.
Reaction Mechanism
The silylation of the alcohol proceeds via a nucleophilic attack of the alkoxide on the silicon atom of TBDMSCl. Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst to form a more reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[7]
Caption: Mechanism of Imidazole-catalyzed O-silylation.
Experimental Workflow
Caption: Overall experimental workflow.
Characterization of the Final Product
The structure of the final product, tert-butyl (3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)carbamate, should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the TBDMS and Boc groups (singlets, ~0.9 ppm and ~1.4 ppm respectively), a singlet for the dimethylsilyl protons (~0.05 ppm), methylene protons adjacent to the silyl ether oxygen (~3.5 ppm), and protons of the cyclobutyl ring. |
| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc tert-butyl group (~79 ppm), the methylene carbon of the silyl ether (~65 ppm), and carbons of the cyclobutyl ring, as well as the carbons of the TBDMS group.[8] |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ and/or [M+Na]⁺. |
Orthogonal Deprotection
The utility of this protection strategy lies in the ability to selectively remove either protecting group.
-
TBDMS Group Removal: The TBDMS ether can be cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, typically leaving the Boc group intact.[6]
-
Boc Group Removal: The Boc group is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent. These conditions are generally mild enough to not cleave the TBDMS ether.[3]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Amine Protection | Insufficient (Boc)₂O or base; reaction time too short. | Increase the equivalents of (Boc)₂O and triethylamine slightly. Ensure the reaction runs to completion as monitored by TLC. |
| Incomplete O-Silylation | Impure starting alcohol; insufficient TBDMSCl or imidazole; moisture in the reaction. | Ensure the Boc-protected alcohol is pure and dry. Use anhydrous DMF. Increase equivalents of TBDMSCl and imidazole if necessary. |
| Formation of Side Products | Potential for di-silylation if the Boc protection was incomplete. | Ensure complete Boc protection in the first step. Purify the Boc-protected intermediate before proceeding. |
| Difficult Purification | Co-elution of product with silyl byproducts. | During workup, a mild acidic wash can help remove some silyl byproducts. Careful column chromatography with a shallow solvent gradient is crucial. |
References
- 1. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
The Strategic Incorporation of (3-Aminocyclobutyl)methanol in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Quest for Specificity and Improved Pharmacokinetics in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the pursuit of novel inhibitors is driven by the persistent challenges of off-target toxicity, acquired resistance, and suboptimal pharmacokinetic profiles. Medicinal chemists are increasingly turning to three-dimensional scaffolds to overcome the limitations of traditional flat, aromatic ring systems. The cyclobutane moiety, a strained four-membered carbocycle, has garnered significant attention for its ability to impart desirable drug-like properties.[1][2] This application note delves into the specific utility of a key building block, (3-Aminocyclobutyl)methanol, in the design and synthesis of potent and selective kinase inhibitors, with a focus on the allosteric AKT inhibitor, Miransertib (ARQ 092).
The unique puckered conformation of the cyclobutane ring offers a rigid scaffold that can improve binding affinity by pre-organizing substituents into a bioactive conformation.[3] Furthermore, the saturated nature of the cyclobutane ring enhances the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with increased clinical success due to improved solubility and metabolic stability.[2] this compound provides a versatile platform, presenting both a primary amine and a primary alcohol for diverse functionalization, allowing for the exploration of chemical space and the optimization of interactions within the kinase active site.
The Advantage of the this compound Scaffold: A Case Study in AKT Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][3][4][5] The serine/threonine kinase AKT is a central node in this pathway, making it a prime target for therapeutic intervention. Miransertib (ARQ 092) is a potent and selective allosteric inhibitor of all three AKT isoforms.[6][7][8][9] A key structural feature of Miransertib is the 1-amino-1-phenylcyclobutane moiety, derived from a this compound precursor, which plays a crucial role in its allosteric mode of inhibition.[6]
The incorporation of the aminocyclobutyl group in Miransertib offers several advantages:
-
Enhanced Selectivity: The three-dimensional arrangement of the amino group allows for specific interactions within the allosteric pocket of AKT, contributing to its high selectivity over other kinases.
-
Improved Physicochemical Properties: The non-planar, saturated cyclobutane ring disrupts planarity, which can lead to improved solubility and reduced off-target liabilities associated with flat aromatic systems.
-
Favorable Pharmacokinetics: The metabolic stability of the cyclobutane ring contributes to the favorable pharmacokinetic profile of Miransertib, including good oral bioavailability.[7][9]
Signaling Pathway: The PI3K/AKT/mTOR Cascade
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling cascade. Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. Miransertib, as an allosteric inhibitor, prevents the conformational changes required for AKT activation, thereby blocking downstream signaling.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by Miransertib.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Miransertib (ARQ 092) using a this compound Derivative
This protocol outlines a representative synthesis of a key intermediate for Miransertib, highlighting the incorporation of the aminocyclobutyl moiety. The synthesis starts from commercially available tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate.
Materials:
-
tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate
-
5-bromo-2-chloro-3-nitropyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
2-aminonicotinaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Methanol (MeOH)
-
4.0 M HCl in 1,4-dioxane
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate (1.0 eq) in DMSO, add 5-bromo-2-chloro-3-nitropyridine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted aminopyridine intermediate.
-
-
Step 2: Reductive Cyclization.
-
Dissolve the product from Step 1 (1.0 eq) and 2-aminonicotinaldehyde (1.2 eq) in a mixture of DMSO and MeOH.
-
Add sodium metabisulfite (2.0 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Monitor the reaction for the formation of the imidazopyridine core.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate. Purify the residue by column chromatography.
-
-
Step 3: Boc Deprotection.
-
Dissolve the purified product from Step 2 in 1,4-dioxane.
-
Add a solution of 4.0 M HCl in 1,4-dioxane (excess).
-
Stir the reaction at room temperature overnight.
-
The hydrochloride salt of the desired product will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final intermediate as its HCl salt.
-
Protocol 2: Kinase Inhibition Assay for Miransertib (ARQ 092)
This protocol provides a general method for assessing the inhibitory activity of Miransertib against AKT kinases using a luminescence-based assay.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
Kinase assay buffer
-
ATP
-
A suitable peptide substrate for AKT
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Miransertib (ARQ 092)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of Miransertib in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the diluted Miransertib solution or DMSO (for control wells).
-
Add the respective AKT enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of Miransertib relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
The inhibitory potency of Miransertib (ARQ 092) against the three AKT isoforms is summarized in the table below.
| Kinase Isoform | IC₅₀ (nM)[7][8][9] |
| AKT1 | 2.7 - 5.0 |
| AKT2 | 4.5 - 14 |
| AKT3 | 8.1 - 16 |
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic workflow for the preparation of the Miransertib intermediate described in Protocol 1.
Caption: General synthetic workflow for a key Miransertib intermediate.
Conclusion
This compound and its derivatives are valuable building blocks in modern medicinal chemistry, particularly in the design of kinase inhibitors. The incorporation of the aminocyclobutyl scaffold, as exemplified by the AKT inhibitor Miransertib, can lead to compounds with enhanced selectivity, improved physicochemical properties, and favorable pharmacokinetic profiles. The synthetic protocols and biological assays outlined in this application note provide a framework for researchers to explore the utility of this versatile scaffold in their own drug discovery programs. The continued exploration of three-dimensional building blocks like this compound will undoubtedly contribute to the development of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. youtube.com [youtube.com]
- 6. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Incorporation of (3-Aminocyclobutyl)methanol into Peptide Scaffolds
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of (3-Aminocyclobutyl)methanol, a unique γ-amino acid surrogate, into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the synthesis of the requisite Fmoc-protected building blocks, step-by-step SPPS protocols, and analytical characterization of the resulting peptides. Furthermore, we will explore the conformational implications and potential impact on biological activity that this particular structural motif can impart. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclobutyl-containing peptides.
Introduction: The Rationale for this compound Incorporation
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation. The introduction of non-proteinogenic amino acids is a proven strategy to overcome these limitations.[1][2] Cycloalkane-based amino acids are particularly intriguing as they can impose significant conformational constraints on the peptide backbone, leading to more defined secondary structures.[4]
This compound, with its rigid four-membered ring, serves as a unique building block that can:
-
Induce specific turns or kinks in the peptide backbone, influencing the overall three-dimensional structure.
-
Enhance proteolytic stability by shielding adjacent peptide bonds from enzymatic cleavage.
-
Present side chains in novel spatial orientations , potentially leading to improved binding affinity and selectivity for biological targets.
-
Act as a versatile linker in the design of cyclic peptides and other complex peptidomimetics.[5]
This application note will provide the foundational knowledge and practical protocols to successfully incorporate both cis- and trans-isomers of this compound into peptide sequences.
Synthesis of Fmoc-Protected this compound Building Blocks
The successful incorporation of this compound into a peptide via SPPS first requires the synthesis of the N-terminally Fmoc-protected derivative. The synthesis can be adapted from established procedures for the protection of amino alcohols. A general synthetic scheme is presented below, which can be modified to yield both cis and trans isomers depending on the starting material.
General Synthetic Scheme
The synthesis of Fmoc-(3-aminocyclobutyl)methanol can be approached by reacting the commercially available cis- or trans-3-aminocyclobutyl)methanol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Caption: General scheme for the Fmoc protection of this compound.
Exemplary Protocol for Fmoc Protection
This protocol is an adaptation of standard Fmoc protection procedures for amino alcohols.
Materials:
-
This compound (cis or trans isomer)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure Fmoc-(3-aminocyclobutyl)methanol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols detail the incorporation of Fmoc-(3-aminocyclobutyl)methanol into a peptide sequence using a manual Fmoc/tBu SPPS strategy.[6]
Materials and Reagents for SPPS
| Reagent | Grade |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-protected amino acids | ≥99.0% (HPLC) |
| Fmoc-(3-aminocyclobutyl)methanol | ≥98.0% (HPLC) |
| HBTU/HATU | ≥99.5% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Deionized Water | High purity |
SPPS Workflow
The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below.
Caption: A single cycle of the Fmoc-SPPS workflow.
Detailed SPPS Protocol
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Coupling of Fmoc-(3-aminocyclobutyl)methanol:
-
Due to the potential for steric hindrance from the cyclobutyl ring, a double coupling is recommended.
-
Follow the general coupling protocol (Step 3).
-
After the initial 2-hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Perform a Kaiser test to confirm the absence of free amines.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Peptide Characterization and Data Presentation
The purity and identity of the synthesized peptide must be confirmed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[7]
RP-HPLC Analysis
RP-HPLC is used to assess the purity of the crude peptide and to purify it.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
Expected Results: A successful synthesis should yield a major peak in the HPLC chromatogram corresponding to the desired peptide. The integration of this peak will determine the purity of the crude product.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
| Parameter | Method |
| Ionization Source | Electrospray Ionization (ESI) |
| Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Mode | Positive Ion |
Expected Results: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the peptide containing the this compound moiety.
Scientific Insights and Troubleshooting
Causality behind Experimental Choices:
-
Choice of Coupling Reagent: HBTU or HATU are recommended as they are highly efficient coupling reagents, which is crucial for overcoming the potential steric hindrance of the cyclobutyl group.
-
Double Coupling: For the this compound residue, a double coupling is a precautionary measure to ensure the reaction goes to completion, as non-natural amino acids can sometimes couple more slowly than their natural counterparts.
-
Cleavage Cocktail: The TFA/TIS/H₂O cocktail is a standard and robust mixture for cleaving peptides from the resin and removing most common side-chain protecting groups. TIS is included as a scavenger to prevent side reactions with reactive carbocations generated during cleavage.
Potential Challenges and Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the cyclobutyl moiety. | Perform a double coupling, or switch to a more potent coupling reagent like HATU. Consider increasing the coupling time or temperature (e.g., to 40 °C). |
| Low Yield | Incomplete deprotection or coupling at multiple steps. | Ensure fresh piperidine solution is used for deprotection. Perform Kaiser tests after each coupling to ensure completion. |
| Side Products in MS | Deletion sequences from incomplete coupling; side reactions during cleavage. | Optimize coupling conditions. Ensure the cleavage cocktail is freshly prepared and contains scavengers. |
Conclusion
The incorporation of this compound into peptide scaffolds offers a promising avenue for the development of novel peptidomimetics with enhanced structural and biological properties. The protocols detailed in this application note provide a robust framework for the synthesis and characterization of these modified peptides. While challenges such as steric hindrance may arise, they can be effectively overcome with careful optimization of the SPPS conditions. By leveraging the unique conformational constraints imposed by the cyclobutyl ring, researchers can explore new chemical space in the design of next-generation peptide therapeutics.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Stereoselective Synthesis of (3-Aminocyclobutyl)methanol Enantiomers: Protocols and Strategies
An Application Guide for Researchers
Abstract: The enantiomers of (3-aminocyclobutyl)methanol are valuable building blocks in medicinal chemistry, serving as conformationally constrained scaffolds that are integral to the development of novel therapeutics. Their rigid cyclobutane core allows for precise spatial orientation of amino and hydroxymethyl groups, making them attractive for probing pharmacophore models and enhancing binding affinity. This application note provides a detailed guide to the stereoselective synthesis of these enantiomers, focusing on a robust and practical strategy involving diastereoselective reduction followed by classical chiral resolution. We offer in-depth, step-by-step protocols, explain the mechanistic rationale behind procedural choices, and discuss alternative asymmetric approaches to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of Constrained Scaffolds
Chiral cyclobutane derivatives are increasingly sought after in drug development.[1] The four-membered ring structure imparts significant conformational rigidity compared to flexible aliphatic chains. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity. The this compound framework, in particular, can be viewed as a constrained bioisostere of important signaling molecules and drug motifs, such as gamma-aminobutyric acid (GABA) analogues. Access to enantiomerically pure forms of this scaffold is critical, as biological activity is often confined to a single enantiomer.
This guide focuses on providing a reliable and reproducible pathway to both the cis and trans diastereomers, and subsequently, their individual enantiomers. The primary strategy detailed herein involves a two-stage approach:
-
Diastereoselective Synthesis: Establishing the relative cis or trans stereochemistry through a controlled chemical transformation, typically the reduction of a prochiral ketone.
-
Enantiomeric Resolution: Separating the resulting racemic mixture into its constituent enantiomers.
We will provide a validated protocol for the cis-selective reduction of a key cyclobutanone intermediate and a comprehensive guide to its chiral resolution.
Overview of Synthetic Strategies
The synthesis of chiral aminocyclobutane derivatives can be approached via several distinct pathways. The optimal choice depends on factors such as available starting materials, scalability, and the desired stereoisomer.
Caption: High-level overview of the primary synthetic routes.
While direct asymmetric synthesis (Strategy 2) offers an elegant route, the diastereoselective reduction followed by resolution (Strategy 1) is often more accessible and readily scalable, making it a workhorse method in many process chemistry labs.
Part 1: Diastereoselective Reduction & Chiral Resolution Protocol
This section provides a detailed, field-proven protocol for synthesizing the enantiomers of cis-(3-aminocyclobutyl)methanol. The workflow begins with the stereoselective reduction of an N-protected 3-oxocyclobutanemethanol precursor.
Caption: Detailed workflow for the reduction and resolution strategy.
Protocol 1.1: cis-Selective Reduction of 3-(Boc-amino)cyclobutanone
The diastereoselectivity of the reduction of a 3-substituted cyclobutanone is governed by the steric bulk of the hydride reagent.[2] Sterically demanding reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), preferentially attack the carbonyl from the less hindered face, which is trans to the adjacent bulky substituent (the Boc-amino group). This results in the formation of the cis-alcohol.
Materials:
-
3-(Boc-amino)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) to the cooled substrate solution via syringe over 20-30 minutes. Ensure the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[2]
| Parameter | Typical Result | Reference |
| Chemical Yield | 85-95% | [2] |
| Diastereomeric Ratio (cis:trans) | >95:5 | [2] |
Protocol 1.2: Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a powerful and cost-effective method for obtaining enantiopure compounds on a preparative scale.[3] This protocol uses a chiral acid to form diastereomeric salts with the racemic amine, which can then be separated based on differences in their solubility.
Materials:
-
rac-cis-3-Aminocyclobutanol (deprotected from the Boc-adduct)
-
(R)-(-)-Mandelic Acid (or (S)-(+)-Mandelic Acid)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of rac-cis-3-aminocyclobutanol in a minimal amount of warm methanol. In a separate flask, dissolve 0.55 equivalents of (R)-(-)-mandelic acid in warm methanol.
-
Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. The less soluble diastereomeric salt will crystallize out.
-
Isolation of First Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. The enantiomeric excess (ee) of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized from methanol to improve diastereomeric purity.
-
Isolation of Second Diastereomer: Concentrate the mother liquor (the filtrate from the first crystallization) to recover the more soluble diastereomeric salt.
-
Liberation of the Free Amine: To liberate the enantiopure amine, dissolve the separated diastereomeric salt in water and add 1 M NaOH solution until the pH is >11. Extract the aqueous solution multiple times with dichloromethane.
-
Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure cis-(3-aminocyclobutyl)methanol. Following this procedure with (R)-mandelic acid will typically crystallize the salt of one amine enantiomer, leaving the other in the mother liquor. Using (S)-mandelic acid can then be used to resolve the remaining mixture or as the primary resolving agent.[3]
Part 2: Alternative Strategies - Asymmetric Synthesis
While resolution is effective, direct asymmetric synthesis provides a more atom-economical route to a single enantiomer. These methods establish the absolute stereochemistry during the formation of the cyclobutane ring or its functionalization.
Key Asymmetric Approaches:
-
Asymmetric [2+2] Cycloadditions: This powerful method constructs the cyclobutane ring from two alkene components using a chiral catalyst (e.g., Lewis acid or organocatalyst) to control the facial selectivity of the approach.[1][4]
-
Catalytic Asymmetric Hydrogenation: An asymmetric catalyst, often based on rhodium or ruthenium with a chiral ligand, can reduce a prochiral cyclobutene or cyclobutanone precursor with high enantioselectivity.[5]
-
Enzymatic Reactions: Biocatalysis, using enzymes such as lipases or transaminases, can perform kinetic resolutions of racemic intermediates or conduct asymmetric transformations on prochiral substrates with exceptionally high selectivity under mild conditions.[6][7][8] For example, a lipase could be used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for easy separation.[9]
These advanced methods often require specialized catalysts and more extensive optimization but represent the state-of-the-art in stereoselective synthesis.[10]
Conclusion
The stereoselective synthesis of this compound enantiomers is an achievable and critical task for advancing medicinal chemistry programs. The detailed protocol for diastereoselective reduction followed by classical resolution provides a reliable and scalable method suitable for a wide range of laboratory settings. For researchers seeking more elegant and efficient routes, the exploration of direct asymmetric catalytic methods offers powerful alternatives. The strategies and protocols outlined in this guide are designed to provide a solid foundation for the successful synthesis of these valuable chiral building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol [ouci.dntb.gov.ua]
- 7. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 9. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 10. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unlocking the Therapeutic Potential of Novel (3-Aminocyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The (3-Aminocyclobutyl)methanol Scaffold - A Promising Frontier in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, the structural diversity of small molecules plays a pivotal role. The this compound core represents a fascinating and underexplored scaffold in drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets.[1] The presence of two key functional groups—a primary amine and a primary alcohol—provides versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries. This guide provides a comprehensive framework for the synthesis and biological evaluation of novel compounds derived from this compound, with a focus on anticancer, antiviral, and antibacterial applications.
Part 1: Synthetic Strategies for Library Generation
The dual functionality of this compound allows for a modular approach to library synthesis. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the primary alcohol can be esterified, etherified, or oxidized.
Amide Synthesis via Acylation of the Amino Group
A straightforward approach to introduce diversity is through the acylation of the primary amine with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides).
Protocol 1: General Procedure for Amide Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) and a selected carboxylic acid (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Urea Synthesis via Reaction with Isocyanates
The primary amine can also be reacted with various isocyanates to generate a library of urea derivatives.
Protocol 2: General Procedure for Urea Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Purification: If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography.
Esterification of the Hydroxymethyl Group
The primary alcohol can be targeted for esterification to introduce further diversity.
Protocol 3: General Procedure for Ester Synthesis
-
Protection (if necessary): If the amine is not already modified, it should be protected with a suitable protecting group (e.g., Boc anhydride) prior to esterification.
-
Esterification: To a solution of the N-protected this compound (1.0 eq) and a carboxylic acid (1.2 eq) in DCM, add EDCI (1.3 eq) and DMAP (0.1 eq).
-
Reaction and Deprotection: Stir the reaction at room temperature for 12-24 hours. Following esterification, deprotect the amine using standard conditions (e.g., trifluoroacetic acid in DCM for a Boc group).
-
Work-up and Purification: Neutralize the reaction mixture and perform an aqueous work-up as described in Protocol 1. Purify the final product by column chromatography.
The following diagram illustrates the general workflow for generating a diverse library from the this compound scaffold.
Synthetic workflow for library generation.
Part 2: Protocols for Biological Activity Screening
A systematic screening cascade is essential to identify and characterize the biological activities of the newly synthesized compounds.[2] This section provides detailed protocols for primary in vitro assays in oncology, virology, and bacteriology.
Anticancer Activity Screening
The initial assessment of anticancer potential is typically performed using cytotoxicity assays against a panel of cancer cell lines.
Protocol 4: MTT-Based Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal cell line for counter-screening (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (50% inhibitory concentration).
-
Table 1: Representative Data from a Hypothetical Anticancer Screening
| Compound ID | Scaffold Modification | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (HEK293) IC₅₀ (µM) | Selectivity Index (SI) |
| Cpd-A1 | Amide (Benzoyl) | MCF-7 | 15.2 | > 100 | > 6.6 |
| Cpd-A2 | Amide (Thiophene-2-carbonyl) | MCF-7 | 8.5 | > 100 | > 11.8 |
| Cpd-B1 | Urea (Phenyl) | A549 | 25.7 | > 100 | > 3.9 |
| Cpd-B2 | Urea (4-Chlorophenyl) | A549 | 12.1 | 85.3 | 7.0 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.5 | 5.2 | 10.4 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
MTT-based cytotoxicity assay workflow.
Antiviral Activity Screening
The structural similarity of the cyclobutane core to nucleoside analogues suggests a potential for antiviral activity.[3] A primary screen can be conducted using a cytopathic effect (CPE) inhibition assay.
Protocol 5: Cytopathic Effect (CPE) Inhibition Assay
-
Principle: This assay evaluates the ability of a compound to protect host cells from the destructive effects of viral infection.
-
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus)
-
Virus stock with a known titer
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
-
-
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Prepare serial dilutions of the test compounds in infection medium (low serum). Pre-incubate the cell monolayer with the compound dilutions for 1-2 hours. Then, add the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.
-
Controls: Include cell-only controls, virus-only controls, and a positive control antiviral drug (e.g., Acyclovir for HSV).
-
Incubation: Incubate the plates at 37°C and 5% CO₂ until CPE is complete in the virus-only control wells.
-
Staining: Remove the medium and stain the remaining viable cells with Crystal Violet or Neutral Red.
-
Quantification: Elute the dye and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition relative to the virus-only control. Determine the EC₅₀ (50% effective concentration). A parallel cytotoxicity assay (as in Protocol 4) should be run to determine the CC₅₀ (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
-
Table 2: Representative Data from a Hypothetical Antiviral Screening (Influenza A)
| Compound ID | Scaffold Modification | EC₅₀ (µM) | CC₅₀ (MDCK cells, µM) | Selectivity Index (SI) |
| Cpd-A3 | Amide (Adamantanecarbonyl) | 22.5 | > 100 | > 4.4 |
| Cpd-C1 | Ester (Benzoate) | 10.8 | 92.1 | 8.5 |
| Oseltamivir | (Positive Control) | 0.1 | > 100 | > 1000 |
Antibacterial Activity Screening
The antibacterial potential of the synthesized compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC).
Protocol 6: Broth Microdilution Assay for MIC Determination
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth + bacteria, no compound) and a sterility control (broth only). Use a known antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Table 3: Representative Data from a Hypothetical Antibacterial Screening
| Compound ID | Scaffold Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Cpd-A4 | Amide (4-Nitrobenzoyl) | 32 | 64 |
| Cpd-B3 | Urea (Cyclohexyl) | 128 | > 256 |
| Cpd-D1 | Sulfonamide | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Part 3: Mechanism of Action and Advanced Studies
Once active "hit" compounds are identified from primary screening, further studies are necessary to elucidate their mechanism of action and assess their drug-like properties.
Elucidating the Mechanism of Action
The potential molecular targets and pathways affected by the active compounds can be investigated through a variety of assays:
-
For Anticancer Compounds:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining or caspase activity assays to confirm if the compound induces programmed cell death.
-
Kinase Inhibition Profiling: Screen the compound against a panel of kinases to identify potential enzymatic targets.
-
-
For Antiviral Compounds:
-
Time-of-Addition Assays: To determine which stage of the viral life cycle is inhibited (e.g., entry, replication, or release), the compound is added at different times post-infection.
-
Polymerase/Protease Inhibition Assays: If the compound is a nucleoside analogue mimic, its triphosphate form can be tested for inhibition of viral DNA or RNA polymerase.
-
The following diagram depicts a potential signaling pathway that could be inhibited by an anticancer derivative of this compound, leading to apoptosis.
Hypothetical inhibition of the PI3K/Akt survival pathway.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for lead optimization. Key assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes or S9 fractions to determine its metabolic half-life.
-
Aqueous Solubility: Measuring the solubility of the compound in a physiologically relevant buffer.
-
Cell Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the intestinal barrier.
-
hERG Inhibition Assay: Assessing the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel bioactive compounds. Its synthetic tractability allows for the creation of diverse chemical libraries, and its unique structural features hold promise for achieving high potency and selectivity. The systematic application of the screening protocols outlined in this guide will enable researchers to efficiently identify and characterize new derivatives with potential therapeutic applications in oncology, virology, and bacteriology. The journey from a novel scaffold to a clinical candidate is long and challenging, but it begins with the robust and logical screening cascade detailed herein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 3. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of (3-Aminocyclobutyl)methanol
Welcome to the technical support resource for the synthesis of (3-aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in achieving diastereocontrol for this valuable synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing this compound, and how do they influence diastereoselectivity?
A1: There are three main approaches, each with distinct implications for stereocontrol:
-
Reduction of a Substituted Cyclobutanone: This is the most common route, typically starting from 3-aminocyclobutanone or a protected version. The diastereoselectivity is determined during the reduction of the ketone to the alcohol. The choice of reducing agent and the steric environment of the substrate are critical for controlling the cis/trans outcome.
-
[2+2] Cycloaddition: This method builds the cyclobutane ring from two alkene components. [2+2] cycloadditions can be highly stereospecific, but achieving the desired diastereoselectivity for 1,3-disubstituted patterns can be challenging. The stereochemical outcome is governed by Woodward-Hoffmann rules, with thermal and photochemical reactions often yielding opposite stereoisomers.[1] Lewis acid catalysis can be employed to enforce a specific geometry in the transition state, thereby improving diastereoselectivity.[1]
-
Ring Contraction/Expansion: More advanced methods include the ring contraction of substituted pyrrolidines or the expansion of cyclopropanes.[2][3] For example, the stereospecific ring contraction of pyrrolidines can proceed through a 1,4-biradical intermediate, transferring the stereochemical information from the starting material to the cyclobutane product.[3][4][5]
Q2: Why is achieving high diastereoselectivity in 1,3-disubstituted cyclobutane systems so challenging?
A2: The challenge arises from the unique conformational properties of the cyclobutane ring. Unlike the more rigid cyclohexane chair, the cyclobutane ring is a puckered, dynamic system with a small energy barrier between conformations. In reactions like ketone reduction, the incoming reagent can attack from either the axial or equatorial face of the ring. The transition states leading to the cis and trans diastereomers are often very close in energy, making it difficult to achieve high selectivity without careful optimization of steric and electronic factors.
Q3: What are the most suitable protecting groups for the amine functionality during this synthesis?
A3: The choice of protecting group is critical to prevent the nucleophilic amine from interfering with subsequent reactions, particularly the reduction of the carbonyl group.[6][7] The most common choices are carbamates, which decrease the amine's nucleophilicity.[8][9] An orthogonal protection strategy is often ideal, allowing for selective deprotection without affecting other parts of the molecule.[6][10]
| Protecting Group | Installation Reagent | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Very common, stable to most conditions except strong acid. Deprotection can generate electrophilic t-butyl species, so scavengers may be needed.[9] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. Removal is mild but incompatible with other reducible groups (e.g., alkenes, alkynes).[9] |
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor Diastereoselectivity (Low d.r.) in the Reduction of a 3-Aminocyclobutanone Precursor
Question: My reduction of N-Boc-3-aminocyclobutanone with sodium borohydride (NaBH₄) gives a nearly 1:1 mixture of cis and trans this compound. How can I improve the selectivity for the trans isomer?
Answer: This is a classic stereocontrol problem. The low selectivity with NaBH₄ is due to its small size, which allows it to attack the carbonyl from either face of the puckered cyclobutane ring with similar ease. To favor the trans product, you need to encourage hydride delivery from the same face as the bulky N-Boc-amino group (axial attack), which forces the resulting hydroxyl group to be on the opposite (trans) face.
Troubleshooting Steps & Solutions:
-
Increase Steric Bulk of the Reducing Agent: A bulkier hydride source will be more sensitive to the steric environment. It will preferentially attack from the less hindered face of the ring, away from the bulky substituent, leading to the thermodynamically more stable product.
-
Recommendation: Switch from NaBH₄ to a more sterically demanding reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents will almost exclusively attack from the face opposite the large N-Boc group, yielding the cis amino alcohol. For the trans isomer, a less bulky but still selective reagent under specific conditions might be necessary, or a different synthetic route might be more effective.
-
-
Lower the Reaction Temperature: Reducing the temperature can amplify the small energy differences between the diastereomeric transition states.
-
Recommendation: Perform the reduction at low temperatures, such as -78 °C. This can significantly enhance the diastereomeric ratio (d.r.).
-
-
Utilize Biocatalysis: Biocatalytic reductions using ketoreductases (KREDs) can offer extremely high levels of diastereoselectivity.
-
Recommendation: Screen a panel of KREDs. These enzymes create a highly specific chiral pocket around the substrate, often leading to a single diastereomer. This approach was used successfully to synthesize a trans-3-amino-2,2,4,4-tetramethylcyclobutanol with a ~98:2 d.r.[11]
-
Problem 2: Difficulty Separating cis and trans Diastereomers
Question: I have a 3:1 mixture of cis and trans N-Boc-(3-aminocyclobutyl)methanol, but they are co-eluting during flash column chromatography on silica gel. What can I do to separate them?
Answer: Separating diastereomers of small, flexible molecules like this can be challenging due to their similar polarities. However, several techniques can be employed when standard chromatography fails.
Troubleshooting Steps & Solutions:
-
Optimize Flash Chromatography Conditions:
-
Recommendation: Systematically screen different solvent systems. Start with a standard ethyl acetate/hexanes mixture and gradually add a more polar solvent like methanol or a modifier like triethylamine (1%) to reduce tailing. Sometimes, switching to a different solvent system entirely (e.g., dichloromethane/methanol) can alter the selectivity. Using a high-performance silica or a different stationary phase (like alumina or a diol-bonded phase) may also resolve the isomers.
-
-
Fractional Crystallization:
-
Recommendation: Attempt to crystallize the mixture from various solvents. Diastereomers often have different crystal packing energies and solubilities, which can be exploited for separation.[12] Try dissolving the mixture in a minimum amount of a hot solvent (e.g., isopropanol, ethyl acetate, or hexanes/ethyl acetate) and allowing it to cool slowly. The less soluble diastereomer may crystallize out selectively.
-
-
Derivatization to Enhance Differences:
-
Recommendation: Convert the alcohol into an ester (e.g., a benzoate or p-nitrobenzoate ester). The addition of this bulky, rigid group can magnify the subtle conformational differences between the cis and trans isomers, making them much easier to separate by chromatography. The ester can then be easily hydrolyzed under basic conditions to regenerate the alcohol. A similar strategy was used in a patented synthesis of trans-3-aminocyclobutanol.[8]
-
Problem 3: Epimerization or Side Reactions During Boc Deprotection
Question: When I remove the Boc group from my purified cis-N-Boc-(3-aminocyclobutyl)methanol using HCl in dioxane, I'm seeing the formation of the trans isomer and other byproducts. Why is this happening?
Answer: Harsh acidic conditions required for Boc deprotection can sometimes lead to side reactions. The likely culprit is the formation of a carbocation intermediate or a reversible ring-opening/closing mechanism under the reaction conditions, which can scramble the stereocenter at the alcohol position (epimerization).
Troubleshooting Steps & Solutions:
-
Use Scavengers: The deprotection process generates a tert-butyl carbocation, which is a potent electrophile and can react with nucleophiles in your molecule or solvent.
-
Recommendation: Add a carbocation scavenger like anisole or triethylsilane to the reaction mixture. This will trap the t-butyl cation and prevent it from causing unwanted side reactions.[9]
-
-
Modify Deprotection Conditions:
-
Recommendation: Switch to a different acid or solvent system. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common alternative. While still a strong acid, the different reaction medium can sometimes suppress side reactions. Ensure the reaction is run at a low temperature (e.g., 0 °C) and monitored closely by TLC or LCMS to avoid prolonged exposure after the reaction is complete.
-
-
Switch to an Orthogonal Protecting Group: If acidic deprotection remains problematic, the best long-term solution is to use a protecting group that can be removed under non-acidic conditions.
-
Recommendation: In future syntheses, consider using the Cbz (carboxybenzyl) group. It is stable to the conditions used for ketone reduction and can be cleanly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst), which is a very mild and neutral method that will not cause epimerization.[9]
-
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction for cis-(3-Aminocyclobutyl)methanol
This protocol details the reduction of N-Boc-3-aminocyclobutanone using a sterically hindered hydride to favor the formation of the cis product.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-3-aminocyclobutanone (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide, while maintaining the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield cis-N-Boc-(3-aminocyclobutyl)methanol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Analytical Determination of Diastereomeric Ratio via ¹H NMR
The cis and trans diastereomers can be distinguished by analyzing the proton attached to the carbon bearing the hydroxyl group (H-1). The coupling constants and chemical shift of this proton are diagnostic.
-
Sample Preparation: Prepare a solution of the alcohol product in CDCl₃.
-
Analysis:
-
Trans Isomer: The H-1 proton is typically found further downfield. In the trans configuration, this proton will have one large trans-diaxial coupling (J ≈ 8-10 Hz) and one smaller cis-equatorial coupling (J ≈ 4-6 Hz) to the adjacent CH₂ protons, often appearing as a triplet of triplets or a complex multiplet.
-
Cis Isomer: The H-1 proton is typically more upfield. In the cis configuration, it experiences two smaller cis-couplings to the adjacent protons, resulting in a simpler multiplet, often appearing as a triplet or quintet with smaller J values.
-
-
Quantification: Integrate the distinct signals corresponding to the H-1 proton for both the cis and trans isomers to determine the diastereomeric ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
- 11. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (3-Aminocyclobutyl)methanol Synthesis
Welcome to the technical support center for the synthesis of (3-Aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and navigate the challenges of synthesizing this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound, in both its cis and trans isomeric forms, can be approached through several key strategies. The most common starting materials are commercially available cyclobutane derivatives such as 3-oxocyclobutanecarboxylic acid or cyclobutane-1,3-dicarboxylic acid. Key transformations often involve the stereoselective reduction of a ketone, conversion of a carboxylic acid to an amine (e.g., via a Curtius or Schmidt rearrangement), and reduction of a carboxylic acid or ester to a primary alcohol.
Q2: How can I control the stereochemistry to selectively obtain the cis or trans isomer?
A2: Stereocontrol is a critical aspect of this synthesis. For 1,3-disubstituted cyclobutanes, the cis and trans isomers can be close in thermodynamic stability, making their separation challenging.[1] Stereoselectivity can be influenced at several stages:
-
Reduction of a 3-substituted cyclobutanone: The choice of reducing agent can influence the diastereoselectivity of the resulting alcohol. For instance, the reduction of cyclobutylidene Meldrum's acid derivatives with sodium borohydride (NaBH₄) has been shown to favor the cis product.[2]
-
Mitsunobu Reaction: This reaction allows for the inversion of a stereocenter. For example, a cis-alcohol can be converted to a trans-ester (which can then be hydrolyzed) with a clean inversion of configuration.[3][4]
-
Catalytic Hydrogenation: The choice of catalyst and substrate can influence the stereochemical outcome of hydrogenation reactions on the cyclobutane ring.[5]
Q3: What are the most common reasons for low yield in this synthesis?
A3: Low yields can often be attributed to a few key areas:
-
Incomplete reactions: Some steps, like the reduction of carboxylic acids or amides, require powerful and sometimes sensitive reagents like Lithium Aluminum Hydride (LiAlH₄). Ensuring anhydrous conditions and appropriate reagent stoichiometry is crucial.
-
Side reactions: Each step in a multi-step synthesis can have competing side reactions. For example, in the Mitsunobu reaction, elimination can sometimes compete with substitution.
-
Purification losses: The separation of cis and trans isomers can be difficult, leading to significant loss of material during chromatography or crystallization.[6]
-
Protecting group issues: Inefficient protection or deprotection of the amine or alcohol functionalities can lead to a mixture of products and lower the yield of the desired compound.
Synthesis and Troubleshooting Workflows
The following diagrams illustrate common synthetic pathways and key decision points for troubleshooting.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting guide for low reaction yield.
Detailed Troubleshooting Guides
Issue 1: Low Yield in the Reduction of the Carboxylic Acid/Ester to the Alcohol
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Starting material remains after the reaction. | Insufficient or degraded reducing agent (e.g., LiAlH₄). | Lithium aluminum hydride (LiAlH₄) is extremely reactive with water and atmospheric moisture.[7] Ensure the use of freshly opened or properly stored LiAlH₄ and strictly anhydrous solvents (e.g., THF, diethyl ether). It is also crucial to use a sufficient excess of the reducing agent, as it will first react with any acidic protons in the molecule (like the one on a protected amine) before reducing the carbonyl group.[8] |
| Formation of an aldehyde intermediate. | Incomplete reduction. | While aldehydes are intermediates in the reduction of carboxylic acids and esters to alcohols, they are typically more reactive than the starting material and are immediately reduced further.[7] If an aldehyde is isolated, it suggests a significant deactivation of the reducing agent during the reaction. Re-evaluate the reaction setup for sources of moisture or other quenching agents. |
| Complex mixture of unidentified byproducts. | Reaction temperature too high, leading to side reactions. | Reductions with LiAlH₄ can be highly exothermic. It is advisable to add the substrate to a cooled solution of LiAlH₄ to maintain better control over the reaction temperature. Elevated temperatures can lead to undesired side reactions, especially with complex substrates. |
Issue 2: Poor Stereoselectivity (cis vs. trans)
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Obtaining an inseparable mixture of cis and trans isomers. | Lack of stereocontrol in a key reaction step. | The stereochemistry of 1,3-disubstituted cyclobutanes can be challenging to control due to the small energy difference between the cis and trans isomers.[1] To enhance stereoselectivity, consider the following: - For ketone reductions, screen different reducing agents (e.g., NaBH₄, L-selectride) as the steric bulk of the hydride source can influence the direction of hydride attack.[2] - If starting with a mixture of isomers, consider a stereochemical inversion of one of the functional groups using a Mitsunobu reaction.[9] This reaction proceeds with a clean SN2 inversion of configuration.[3][4] |
| Isomer ratio changes during workup or purification. | Epimerization of a stereocenter. | Stereocenters adjacent to carbonyl groups or with acidic protons can be susceptible to epimerization under acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral or carefully controlled pH conditions. |
| Difficulty in determining the cis/trans ratio. | Inadequate analytical method. | 1H NMR spectroscopy is a powerful tool for distinguishing cis and trans isomers of cyclobutane derivatives. The coupling constants and chemical shifts of the ring protons can be diagnostic.[10][11] In some cases, 2D NMR techniques like NOESY may be necessary to confirm through-space interactions that differentiate the isomers. |
Issue 3: Problems with Protecting Groups
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Protecting group is cleaved during a subsequent reaction step. | Protecting group is not stable to the reaction conditions. | Choose a protecting group that is orthogonal to the reaction conditions of the subsequent steps.[8][12] For example, a Boc (tert-butoxycarbonyl) group is acid-labile, while a Cbz (benzyloxycarbonyl) group is removed by hydrogenolysis. If a reaction requires acidic conditions, a Cbz group would be a more suitable choice for protecting an amine. |
| Incomplete deprotection. | Inefficient deprotection conditions. | Ensure that the deprotection conditions are optimized. For example, the catalytic hydrogenation to remove a Cbz group can be sensitive to catalyst poisoning. Use a fresh catalyst and ensure the substrate is free of impurities that could deactivate the catalyst. For acid-labile groups like Boc, ensure a sufficient concentration and volume of acid are used. |
| Side reactions during protection or deprotection. | Reactive functionalities elsewhere in the molecule. | If other functional groups in the molecule are sensitive to the protection or deprotection conditions, a different protecting group strategy may be necessary. For example, if a molecule contains other reducible groups, catalytic hydrogenation for Cbz removal might not be suitable. |
Experimental Protocols
Protocol 1: Synthesis of trans-(3-Aminocyclobutyl)methanol via Mitsunobu Inversion
This protocol is adapted from a similar synthesis of trans-3-aminocyclobutanol and is a representative example of a stereocontrolled synthesis.[9]
Step 1: Mitsunobu Inversion of cis-3-(N,N-dibenzylamino)cyclobutanol
-
To a solution of cis-3-(N,N-dibenzylamino)cyclobutanol (1 equivalent), triphenylphosphine (1.5 equivalents), and p-nitrobenzoic acid (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the trans-p-nitrobenzoate ester.
Step 2: Hydrolysis of the Ester
-
Dissolve the trans-p-nitrobenzoate ester in a mixture of THF and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-(N,N-dibenzylamino)cyclobutanol.
Step 3: Hydrodebenzylation to Yield trans-(3-Aminocyclobutyl)methanol
-
Dissolve the trans-3-(N,N-dibenzylamino)cyclobutanol in methanol.
-
Add palladium hydroxide on carbon (Pd(OH)₂/C, 10 wt%) to the solution.
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by recrystallization or chromatography to yield trans-(3-Aminocyclobutyl)methanol.
Protocol 2: Synthesis of cis-(3-Aminocyclobutyl)methanol via Stereoselective Reduction
This protocol is a conceptual pathway based on principles of stereoselective reductions.[2][13]
Step 1: Protection of 3-Oxocyclobutanecarboxylic Acid
-
Convert 3-oxocyclobutanecarboxylic acid to its methyl or ethyl ester using standard esterification conditions (e.g., methanol or ethanol with a catalytic amount of sulfuric acid).
Step 2: Stereoselective Reduction of the Ketone
-
Dissolve the methyl 3-oxocyclobutanecarboxylate in an appropriate solvent (e.g., methanol, ethanol) and cool to -78 °C.
-
Add sodium borohydride (NaBH₄) portion-wise. The hydride will preferentially attack from the less hindered face, which in some substituted cyclobutanone systems favors the formation of the cis-alcohol.[2]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
Step 3: Protection of the Hydroxyl Group
-
Protect the newly formed hydroxyl group with a suitable protecting group (e.g., as a silyl ether like TBDMS) to prevent it from interfering with the subsequent reduction step.
Step 4: Reduction of the Ester to the Alcohol
-
Dissolve the protected ester in an anhydrous solvent like THF and add it dropwise to a suspension of LiAlH₄ in THF at 0 °C.
-
Allow the reaction to stir at room temperature until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate.
Step 5: Conversion to the Amine and Deprotection
-
The protected diol can then be converted to the amine. A common method is to first convert the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by displacement with sodium azide (NaN₃) and subsequent reduction of the azide to the amine via catalytic hydrogenation.
-
Finally, remove the protecting group from the hydroxyl and amino groups under appropriate conditions to yield cis-(3-Aminocyclobutyl)methanol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. scispace.com [scispace.com]
- 6. media.neliti.com [media.neliti.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues in reactions with (3-Aminocyclobutyl)methanol
Welcome to the dedicated technical support guide for (3-Aminocyclobutyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during its use in synthesis, with a primary focus on resolving solubility issues. Our guidance is rooted in fundamental chemical principles and validated through extensive laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the basic structural features of this compound that influence its solubility?
This compound is a bifunctional molecule containing a primary amine (-NH₂) and a primary alcohol (-CH₂OH) on a cyclobutane ring. Both functional groups are polar and capable of hydrogen bonding. This structure inherently makes the molecule hydrophilic.[1] Often, to improve shelf-life and handling, it is supplied as a hydrochloride (HCl) salt. In this form, the amine is protonated to an ammonium chloride salt (-NH₃⁺Cl⁻), which dramatically increases its polarity and renders it highly soluble in aqueous and protic solvents.[2]
Q2: My this compound HCl salt is not dissolving in my organic reaction solvent. Why is this happening?
This is the most common issue researchers face. The hydrochloride salt form is essentially an ionic compound.[2] Its high polarity makes it readily soluble in polar protic solvents like water or methanol but poorly soluble in common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene.[3] The principle of "like dissolves like" governs this behavior; the ionic salt is too polar to be effectively solvated by a non-polar or moderately polar aprotic solvent.
Q3: What is the difference in solubility between the freebase and the hydrochloride salt?
The difference is substantial and is the key to solving most solubility problems.
| Compound Form | Structure | Polarity | Recommended Solvents | Incompatible Solvents (Typical) |
| Hydrochloride Salt | R-NH₃⁺Cl⁻ | Very High (Ionic) | Water, Methanol, Ethanol | THF, DCM, Toluene, Hexanes, EtOAc |
| Freebase | R-NH₂ | Moderately Polar | DCM, THF, Chloroform, can be soluble in hot Toluene/Acetonitrile | Water (sparingly), Hexanes |
This table provides a qualitative summary based on chemical principles.
Part 2: Troubleshooting Guide for Solubility Issues
This guide provides a logical workflow for diagnosing and solving solubility challenges in real-time.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering a solubility issue with this compound.
Caption: Troubleshooting workflow for solubility issues.
Q&A Troubleshooting
Q: I've confirmed my starting material is the HCl salt and my solvent is DCM for an amide coupling. The material is just a slurry. What is the best course of action?
Your primary course of action is to convert the HCl salt to the freebase before the reaction. The free amine is significantly less polar and will be soluble in DCM. Attempting to run the reaction as a slurry with a base like triethylamine (TEA) or Hünig's base can work, but it is often slow and incomplete. The in-situ generated freebase can be coated by the triethylammonium chloride byproduct, hindering the reaction. A prior workup is cleaner and more reliable.
Action: Perform a basic aqueous workup to generate the freebase. See Protocol 1 below.
Q: I am using the freebase form, but it is not dissolving in acetonitrile. What can I do?
While the freebase is much more soluble in organic solvents, its bifunctional nature can still lead to limited solubility in certain media, especially if the concentration is high.
Recommended Steps:
-
Sonication: Place the reaction vessel in an ultrasonic bath for 10-15 minutes. This can help break up aggregates and promote dissolution.
-
Gentle Heating: Warm the mixture to 40-50 °C. Often, the material will dissolve at a slightly elevated temperature and remain in solution upon cooling.
-
Solvent Screening: Your chosen solvent may not be optimal. Perform a small-scale solubility test with alternative solvents like THF, 2-MeTHF, or chloroform. See Protocol 2 .
-
Co-Solvent Addition: If the reaction chemistry allows, add a small amount (5-10% v/v) of a more polar, aprotic co-solvent like DMF or DMSO. This can significantly enhance solubility but may complicate purification.
Part 3: Key Experimental Protocols
These protocols provide detailed, validated procedures for the solutions described above.
Protocol 1: Conversion of this compound HCl to its Freebase
This protocol describes the standard procedure for neutralizing the hydrochloride salt to yield the free amine, which is suitable for reactions in aprotic organic solvents.
Diagram of Chemical Conversion
Caption: Conversion from polar HCl salt to the freebase.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound hydrochloride in a minimal amount of deionized water (e.g., ~5-10 mL per gram of salt) in a separatory funnel.
-
Cooling: Cool the aqueous solution to 0 °C in an ice-water bath. This minimizes the solubility of the freebase in the aqueous layer during the subsequent neutralization.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the cooled solution with gentle swirling. Continue addition until the pH of the aqueous layer is > 8 (confirm with pH paper) and effervescence ceases.
-
Scientist's Note: A mild base like bicarbonate is preferred over strong bases like NaOH to avoid potential side reactions. The goal is simply to deprotonate the ammonium salt.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent. Dichloromethane (DCM) or Chloroform are excellent choices due to the polarity of the product. Perform the extraction three times (e.g., 3 x 20 mL of DCM for a 1g scale reaction).
-
Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or solid is the freebase of this compound.
-
Validation Check: The product can be used directly or its identity confirmed by NMR. The absence of significant water peaks in the ¹H NMR spectrum (in a dry solvent like CDCl₃) indicates a successful procedure.
-
Protocol 2: Small-Scale Solvent Screening for the Freebase
This rapid protocol helps identify a suitable reaction solvent if the initial choice proves inadequate.
Step-by-Step Methodology:
-
Preparation: Place a small, accurately weighed amount of the freebase (e.g., 10-20 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL) from a list of candidates (e.g., THF, Toluene, MeCN, 1,4-Dioxane, DMF).
-
Observation at Room Temperature: Agitate the vials at room temperature (e.g., on a vortex mixer) for 1-2 minutes. Observe and record solubility (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Observation with Heating: For any vials where the compound was not fully soluble, warm them gently to ~50 °C in a heat block or water bath. Agitate and observe again. Note if the compound dissolves with heat.
-
Analysis: Based on the results, select the solvent that provides the best solubility under conditions compatible with your planned reaction.
References
(3-Aminocyclobutyl)methanol Large-Scale Synthesis: A Technical Support Guide
Welcome to the comprehensive technical support guide for the large-scale synthesis of (3-Aminocyclobutyl)methanol. This valuable building block is integral to the development of numerous pharmaceutical agents, and its efficient, scalable synthesis is a critical concern for researchers and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges and troubleshooting scenarios encountered during its production. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes for large-scale production of this compound, and what are their primary advantages and disadvantages?
There are several established routes for the synthesis of this compound, each with its own set of strengths and weaknesses. The choice of a specific route often depends on factors such as the desired stereochemistry, cost of starting materials, and scalability.
| Synthetic Route | Advantages | Disadvantages |
| Route A: From Cyclobutane-1,3-dione | Readily available and inexpensive starting material.[1] | Often leads to a mixture of cis and trans isomers requiring challenging separation. Can involve multiple protection/deprotection steps. |
| Route B: [2+2] Cycloaddition | Can offer good stereocontrol, particularly with photochemical methods.[2] | Photochemical reactions can be difficult to scale up. May require specialized equipment.[2] |
| Route C: Ring Expansion of Cyclopropanes | Can provide access to specific stereoisomers. | Starting materials may be more complex and expensive. Ring expansion reactions can sometimes lead to side products. |
| Route D: C-H Functionalization | Offers a more direct and potentially atom-economical approach.[3] | Can be challenging to achieve high regioselectivity and stereoselectivity on a large scale. Often requires expensive transition metal catalysts.[3] |
FAQ 2: How can I control the stereochemistry to selectively obtain the desired cis or trans isomer of this compound?
Controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring is a significant challenge.[3] The relative orientation of the aminomethyl and hydroxymethyl groups profoundly impacts the biological activity of the final drug substance.
-
For the trans-isomer: A highly diastereoselective synthesis can be achieved using ketoreductase (KRED) catalysis.[1] This biocatalytic approach has been shown to provide a high diastereomeric ratio (∼98:2 dr) on a large scale.[1]
-
For the cis-isomer: The reduction of β-enaminoketones can yield the cis-isomer as the major product.[4][5] The choice of reducing agent and reaction conditions is crucial for maximizing the cis selectivity.
FAQ 3: What are the primary challenges in purifying the cis and trans isomers of this compound on a large scale?
The separation of cis and trans isomers is a common bottleneck in the large-scale production of this compound.
-
Similar Physical Properties: The isomers often have very similar boiling points and polarities, making traditional distillation and column chromatography challenging and inefficient for large quantities.
-
Fractional Crystallization: A viable method for separating isomers involves converting them into their dihydrochloride salts in a methanol solution.[6] The differential solubility of the cis and trans salts in certain solvents, like ethanol, allows for their separation through fractional crystallization.[6]
FAQ 4: What are the key safety considerations when handling reagents and intermediates in the large-scale synthesis of this compound?
Large-scale synthesis introduces safety considerations that may not be as prominent at the lab scale.
-
Methanol: Methanol is a flammable and toxic liquid.[7] Adequate ventilation and the use of personal protective equipment are essential. Large-scale operations should be conducted in well-ventilated areas, and all ignition sources must be eliminated.[7]
-
Reagents for [2+2] Cycloadditions: Photochemical reactions can generate high-energy intermediates. It is crucial to have proper shielding and to control the reaction temperature to prevent runaway reactions.
-
Hydrogenation Reactions: If the synthesis involves catalytic hydrogenation, proper handling of hydrogen gas and pyrophoric catalysts (like Raney Nickel) is critical to prevent fires and explosions.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low yield in the initial cyclobutane ring formation.
| Potential Cause | Troubleshooting Step |
| Inefficient [2+2] Cycloaddition | Optimize the light source and wavelength for photochemical reactions.[2] Consider using a photosensitizer to improve efficiency.[2] For thermal cycloadditions, carefully control the temperature and pressure. |
| Side Reactions | Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. This can help in understanding competing reaction pathways and adjusting conditions to minimize them. |
| Poor Quality Starting Materials | Ensure the purity of starting materials. Impurities can inhibit catalysts or lead to unwanted side reactions. |
Problem 2: Poor diastereoselectivity (cis/trans ratio).
| Potential Cause | Troubleshooting Step |
| Inappropriate Reducing Agent | The choice of reducing agent can significantly influence the stereochemical outcome of ketone reductions. Experiment with different reducing agents (e.g., NaBH₄, LiAlH₄, KREDs) and solvent systems. |
| Reaction Temperature | Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable transition state. |
| Steric Hindrance | The steric bulk of protecting groups on the amine or alcohol can influence the direction of attack by a reagent. Consider using different protecting groups to alter the steric environment. |
Problem 3: Difficulty in removing protecting groups.
| Potential Cause | Troubleshooting Step |
| Protecting Group Stability | Ensure the chosen protecting group is compatible with the subsequent reaction conditions. If a protecting group is too robust, it may require harsh conditions for removal, potentially leading to decomposition of the desired product. |
| Incomplete Deprotection | Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider adding more reagent or increasing the reaction time/temperature. |
| Catalyst Poisoning | In cases of catalytic deprotection (e.g., hydrogenolysis of a Cbz group), ensure the catalyst is active and not poisoned by impurities in the substrate or solvent. |
Problem 4: Product decomposition during workup or purification.
| Potential Cause | Troubleshooting Step |
| pH Sensitivity | Amines and alcohols can be sensitive to strongly acidic or basic conditions. Maintain a neutral pH during workup and purification whenever possible. |
| Thermal Instability | The cyclobutane ring possesses inherent ring strain, which can make it susceptible to thermal decomposition.[8][9] Avoid excessive heat during distillation or solvent removal. Use techniques like rotary evaporation under reduced pressure at a low temperature. |
| Oxidation | The amino group can be susceptible to oxidation. If necessary, perform workup and purification under an inert atmosphere (e.g., nitrogen or argon). |
III. Experimental Protocols
Protocol 1: Stereoselective Reduction of a β-Enaminoketone for cis-(3-Aminocyclobutyl)methanol Synthesis
This protocol is adapted from methodologies described for the synthesis of cis-3-aminocyclohexanols and can be applied to cyclobutane analogs.[4][5]
Step 1: Preparation of the β-Enaminoketone
-
To a solution of cyclobutane-1,3-dione in toluene, add one equivalent of the desired primary amine (e.g., benzylamine).
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting β-enaminoketone by column chromatography or recrystallization.
Step 2: Reduction to the cis-Amino Alcohol
-
In a flask under an inert atmosphere, dissolve the β-enaminoketone in a mixture of THF and isopropyl alcohol.
-
Cool the solution in an ice bath.
-
Slowly add sodium metal in small portions.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with methanol and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the cis-(3-aminocyclobutyl)methanol.
Protocol 2: Purification of cis and trans Isomers via Fractional Crystallization
This protocol is based on the principle of differential solubility of diastereomeric salts.[6]
Step 1: Formation of Dihydrochloride Salts
-
Dissolve the mixture of cis- and trans-(3-aminocyclobutyl)methanol in methanol.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution until it is saturated, or add a stoichiometric amount of concentrated HCl.
-
A precipitate of the dihydrochloride salts will form.
Step 2: Fractional Crystallization
-
Filter the precipitate and wash with cold methanol.
-
The initial precipitate will be enriched in one of the isomers (typically the less soluble one).
-
Recrystallize the precipitate from a suitable solvent (e.g., ethanol). The solubility of the cis and trans dihydrochlorides will differ, allowing for their separation.
-
Multiple recrystallizations may be necessary to achieve high isomeric purity.
-
The mother liquor will be enriched in the more soluble isomer, which can be recovered by evaporation of the solvent and further purification.
Step 3: Liberation of the Free Amine
-
Dissolve the purified dihydrochloride salt in water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to a pH of >10.
-
Extract the free amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the pure isomer.
IV. Visualizing the Process
Synthetic Pathway Overview
Caption: General synthetic strategies for this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting poor diastereoselectivity.
V. References
-
Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1837–1849. --INVALID-LINK--
-
Gentry, Z. L., & Matson, J. B. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 10(11), 1368–1374. --INVALID-LINK--
-
Wong, H. N. C., Lau, K.-L., & Tam, K.-F. (1986). The application of cyclobutane derivatives in organic synthesis. Topics in Current Chemistry, 133, 85-157.
-
de Witte, W. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(19), 1785-1796. --INVALID-LINK--
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798-3801.
-
Delgado, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 153-162. --INVALID-LINK--
-
Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. --INVALID-LINK--
-
Delgado, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. --INVALID-LINK--
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. --INVALID-LINK--
-
Chu, Y., et al. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. Green Chemistry, 24(19), 7486-7493. --INVALID-LINK--
-
BenchChem. (2023). A Comparative Guide to 3-Aminocyclobutanol Hydrochloride and Alternative Amino Alcohols in Asymmetric Synthesis. --INVALID-LINK--
-
Bubnov, Y. N., et al. (1996). Synthesis of (1R,3R)-3-[2-(Aminoethyl)-2,2-dimethylcyclobutyl]methanol and (1S,3R). Tetrahedron Letters, 37(8), 1221-1224.
-
Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers. --INVALID-LINK--
-
BLD Pharm. This compound. --INVALID-LINK--
-
Cramer, N. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-9013. --INVALID-LINK--
-
Riddick, J. A., et al. (1986). Organic Solvents: Physical Properties and Methods of Purification. Wiley-Interscience.
-
Falck-Pedersen, M. L., & Benneche, T. (2012). Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. The Journal of Organic Chemistry, 77(15), 6543-6550.
-
GC-Synthesis. Large-scale Methanol Synthesis Technology. --INVALID-LINK--
-
Kolb, P., & Kaltschmitt, T. (2017). Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once-Through and Recycle Operation on Activity and Productivity. DGMK Conference Report.
-
Phoenix Equipment. (2022). The 3 Phases of Large-Scale Methanol Production. --INVALID-LINK--
-
Mosa, F., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230.
-
BenchChem. (2023). Spectroscopic Showdown: A Comparative Guide to ((1S,3R)-3-aminocyclopentyl)methanol and its Diastereomers. --INVALID-LINK--
-
De Nanteuil, F. (2017). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience EPFL.
-
Google Patents. (2021). KR102286147B1 - Methanol Synthesis Process Layout for Mass Production Capacity. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 887, Methanol. PubChem. --INVALID-LINK--
-
Li, Y., et al. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Catalysts, 13(1), 169. --INVALID-LINK--
-
Ghorai, M. K., et al. (2010). Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. Tetrahedron, 66(35), 7119-7127.
-
Huszagh, A. (2018). Synthesis and Functionalization of 4-aminocyclopentenones. ResearchGate.
References
- 1. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (3-Aminocyclobutyl)methanol
Welcome to the technical support center for the stereoselective synthesis of (3-Aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing stereochemically defined cyclobutane structures. The cyclobutane motif is a critical component in medicinal chemistry, valued for the unique three-dimensional conformations it introduces into molecules.[1] However, achieving precise control over the stereochemistry of these strained four-membered rings presents a significant synthetic challenge.[2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and improve the stereoselectivity of your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor cis/trans Diastereoselectivity in the Synthesis of the Cyclobutane Ring
Symptom: Your reaction yields a mixture of cis and trans isomers of a this compound precursor (e.g., a substituted cyclobutanone or cyclobutane carboxylate) with a low diastereomeric ratio (dr), making separation difficult and reducing the overall yield of the desired isomer.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions for [2+2] Cycloadditions: [2+2] cycloadditions are a common method for forming cyclobutane rings.[1][2] The stereochemical outcome is highly dependent on the reaction conditions.
-
Solvent Polarity: The choice of solvent can influence the transition state of the cycloaddition.
-
Recommendation: For non-polar reactants, consider using a non-polar solvent like toluene or hexanes. This can promote a more concerted reaction pathway, which often leads to higher stereoselectivity.[3]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate with one of the reactants, enforcing a specific geometry in the transition state and improving diastereoselectivity.[3]
-
Recommendation: Screen a variety of Lewis acids, such as TiCl₄ or chiral oxazaborolidine-AlBr₃ complexes, to find the optimal catalyst for your specific substrates.[3]
-
-
-
Thermodynamic vs. Kinetic Control: In some cases, the initial product mixture may be under kinetic control, and isomerization to a more stable thermodynamic product can occur under the reaction conditions.
-
Recommendation: Analyze the reaction at different time points to determine if the diastereomeric ratio changes over time. If so, you may be able to favor the kinetic product by running the reaction at a lower temperature and for a shorter duration. Conversely, to obtain the thermodynamic product, you might consider longer reaction times or higher temperatures.
-
-
Steric Hindrance: The steric bulk of the substituents on the reacting partners can significantly influence the facial selectivity of the cycloaddition.
-
Recommendation: If possible, utilize starting materials with bulkier substituents to enhance steric differentiation in the transition state, which will favor the formation of the less hindered diastereomer.[3]
-
Issue 2: Low Enantioselectivity in Asymmetric Reactions
Symptom: You are employing a chiral catalyst or auxiliary to induce enantioselectivity, but the enantiomeric excess (ee) of your product is low.
Potential Causes and Solutions:
-
Inefficient Chiral Catalyst or Ligand: The choice of chiral catalyst and ligand is crucial for achieving high enantioselectivity.
-
Recommendation: Systematically modify the chiral ligand to enhance steric and/or electronic interactions that control facial selectivity. It is also important to ensure the catalyst is of high purity and handled under appropriate inert conditions to prevent deactivation.[4]
-
-
Uncatalyzed Background Reaction: A significant uncatalyzed reaction running in parallel to the desired catalytic cycle can erode the enantiomeric excess.
-
Recommendation: Lowering the reaction temperature can often slow down the uncatalyzed reaction to a greater extent than the catalyzed one, thereby improving the ee.[3]
-
-
Substrate-Catalyst Mismatch: Not all chiral catalysts are effective for all substrates.
-
Recommendation: It is essential to screen a variety of catalysts and ligands to find the optimal combination for your specific substrate. Computational modeling can sometimes be used to predict favorable substrate-catalyst interactions.
-
Issue 3: Difficulty in Separating cis and trans Isomers
Symptom: You have synthesized a mixture of cis and trans-(3-Aminocyclobutyl)methanol, but they are difficult to separate by standard chromatographic techniques.
Potential Causes and Solutions:
-
Similar Physical Properties: The cis and trans isomers may have very similar polarities and boiling points, making them co-elute during chromatography.
-
Recommendation 1: Derivatization: Convert the amino and alcohol functional groups into derivatives (e.g., amides, esters, or carbamates) that may have larger differences in their physical properties, facilitating separation by chromatography or crystallization. After separation, the protecting groups can be removed to yield the pure isomers.
-
Recommendation 2: Chiral Resolution: If you have a racemic mixture of a specific diastereomer, you can use chiral resolution techniques. This involves forming diastereomeric salts with a chiral acid or base, which can then be separated by crystallization or chromatography.[5][]
-
Recommendation 3: Preparative HPLC: High-performance liquid chromatography (HPLC) with an appropriate chiral stationary phase can often resolve enantiomers and sometimes diastereomers that are inseparable by standard column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing stereochemically pure this compound?
A1: The main approaches include:
-
Stereoselective Synthesis: This involves using reactions that preferentially form one stereoisomer over others. Key methods include:
-
[2+2] Cycloadditions: Using chiral catalysts or auxiliaries to control the stereochemistry of the ring formation.[1][2]
-
Ring Contractions: Stereospecific contraction of larger rings, such as pyrrolidines, can transfer the stereochemical information from the starting material to the cyclobutane product.[1][7]
-
Diastereoselective Reductions: Reducing a 3-substituted cyclobutanone can lead to the formation of either the cis or trans alcohol, depending on the reducing agent and reaction conditions.[8] For example, sterically hindered reducing agents often favor the formation of the cis isomer.[8]
-
-
Chiral Resolution: This involves separating a racemic mixture of the desired compound into its individual enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[5][9]
-
Enzymatic Methods: Biocatalysis, for instance, using a ketoreductase (KRED), can achieve high diastereoselectivity in the reduction of a ketone precursor to the corresponding alcohol.[10]
Q2: How can I reliably determine the stereochemistry of my this compound product?
A2: A combination of analytical techniques is typically used:
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the relative stereochemistry (cis or trans). Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons on the cyclobutane ring.
-
X-ray Crystallography: If you can obtain a suitable crystal of your compound or a derivative, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.
-
Chiral HPLC: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of a chiral compound. By comparing the retention times of your sample to those of known standards, you can determine the ratio of enantiomers.
Q3: Are there established methods for synthesizing the trans isomer of this compound specifically?
A3: Yes, several methods have been developed. One approach involves a Mitsunobu reaction to invert the stereochemistry of a cis-alcohol precursor.[11] Another effective strategy is the use of biocatalysis, where specific ketoreductase enzymes have been shown to reduce a 3-(Boc-amino)cyclobutanone derivative to the trans-alcohol with high diastereoselectivity.[10]
Experimental Protocols & Workflows
Protocol 1: Diastereoselective Reduction for cis-(3-Aminocyclobutyl)methanol
This protocol describes the cis-selective reduction of a 3-(Boc-amino)cyclobutanone using a sterically hindered hydride reagent.[8]
Materials:
-
3-(Boc-amino)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (to a concentration of 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the aqueous layer and extract it three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.
Workflow: Chiral Resolution of Racemic Carboxylic Acid Precursor
This workflow outlines the general steps for separating enantiomers of a racemic cyclobutane carboxylic acid precursor using a chiral amine.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of 3-(Boc-amino)cyclobutanol
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Reference |
| Sodium Borohydride (NaBH₄) | ~4:1 | [12] |
| Lithium tri-tert-butoxyaluminum hydride | >20:1 | [8] |
| Ketoreductase (KRED) | ~2:98 | [10] |
Note: Ratios can be highly substrate and condition dependent.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
analytical methods for monitoring the progress of (3-Aminocyclobutyl)methanol reactions
Welcome to the technical support center for analytical methods concerning (3-Aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of reactions involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Analytical Challenge
This compound is a small, polar molecule containing both a primary amine and a primary alcohol. This bifunctional nature, combined with its chirality, presents unique challenges for analytical monitoring. Standard reversed-phase HPLC may suffer from poor retention and peak shape, while GC analysis is hampered by low volatility. This guide provides a structured approach to overcoming these challenges using common analytical techniques.
General Workflow for Reaction Monitoring
A robust analytical workflow is crucial for accurate reaction monitoring. The following diagram illustrates a typical decision-making process for selecting and optimizing an analytical method for this compound reactions.
Caption: General workflow for selecting and developing an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the consumption of starting materials and the formation of products. However, the polar nature of this compound requires specific considerations.
Frequently Asked Questions (HPLC)
Q1: My this compound peak is showing significant tailing on a C18 column. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound on standard silica-based C18 columns is a classic issue.[1][2] The primary cause is the interaction between the protonated amine group of your analyte and negatively charged residual silanol groups on the silica surface.[1][3] This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing the unwanted ionic interactions.[3] Standard silica columns should not be used below pH 3 to avoid silica dissolution.[3]
-
Use of "End-Capped" Columns: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically treated to make them less active.[3] Using a column specifically designed for basic compounds is highly recommended.
-
Competitive Mobile Phase Additives: If pH adjustment is not sufficient, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[1]
-
Consider HILIC: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC stationary phases are polar, and they retain polar analytes from a mobile phase high in organic solvent.[4]
Q2: I have poor retention of this compound on my C18 column, even with 100% aqueous mobile phase. What are my options?
A2: This is a common problem for small, polar molecules.[4] Here are several strategies:
-
HILIC Chromatography: As mentioned above, HILIC is designed for polar compounds and will provide significantly more retention.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase forms a neutral complex with the analyte, which increases its hydrophobicity and retention on a reversed-phase column.
-
Pre-column Derivatization: Derivatizing the amine group with a hydrophobic, chromophoric reagent can drastically improve retention and detection sensitivity.[5] Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for primary amines.[5]
Q3: How can I resolve the enantiomers of this compound or its derivatives?
A3: Chiral separation is critical as different enantiomers can have different pharmacological activities. Chiral HPLC is the most common technique for this.[6]
-
Chiral Stationary Phases (CSPs): This is the most direct approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used.[7][8] You will likely need to screen a few different chiral columns and mobile phase systems (normal phase, polar organic, or reversed-phase) to find the optimal separation.[6][7]
-
Chiral Derivatization: You can react your compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18).[9] A patent for the similar compound 3-aminobutanol describes derivatization with (R)-α-methyl-2-naphthaleneacetyl chloride for chiral analysis on a C18 column.[10]
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Gas Chromatography (GC)
GC can be an effective technique, particularly when coupled with a mass spectrometer (GC-MS). However, direct injection of this compound is problematic due to its polarity and low volatility.[11][12]
Frequently Asked Questions (GC)
Q1: Can I analyze this compound directly by GC?
A1: It is generally not recommended. The polar amine and hydroxyl groups will cause strong interactions with the column stationary phase, leading to very broad, tailing peaks, or the compound may not elute at all.[11][12] Derivatization is necessary to improve its chromatographic properties.[8][12]
Q2: What are the best derivatization strategies for this compound for GC analysis?
A2: The goal is to replace the active hydrogens on the amine and alcohol groups with nonpolar moieties.[13]
-
Silylation: This is a very common technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with both the amine and alcohol groups to form more volatile and thermally stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[8][13] MTBSTFA derivatives are generally more stable against hydrolysis.[13]
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) will react with the amine and alcohol to form trifluoroacetyl esters and amides. These derivatives are often highly responsive on an electron capture detector (ECD).[12]
Protocol: Silylation with BSTFA
-
Sample Preparation: In a clean, dry reaction vial, add a known amount of your reaction sample. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the residue. Then, add 100 µL of BSTFA (often with 1% TMCS as a catalyst).[12]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[12]
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS.[12]
| Parameter | Recommended Setting | Rationale |
| Injector Temp | 250-280 °C | Ensures complete volatilization of derivatives. |
| Column | DB-5ms, HP-5ms, or similar | A non-polar 5% phenyl-methylpolysiloxane column is a good starting point for general-purpose analysis.[14] |
| Oven Program | 50 °C (hold 2 min) to 280 °C at 10-15 °C/min | A temperature ramp is necessary to separate compounds with different boiling points. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Detector | MS or FID | MS provides identification, while FID is a robust quantitative detector. |
Table 1: Recommended starting parameters for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for reaction monitoring as it is non-destructive and provides rich structural information, allowing for the simultaneous observation of reactants, intermediates, and products.[10][14]
Frequently Asked Questions (NMR)
Q1: How can I use NMR to quantify the components in my reaction mixture?
A1: Quantitative NMR (qNMR) is a technique that allows for the determination of the absolute concentration of compounds without the need for compound-specific calibration curves.[15] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[16][17]
To perform qNMR, you add a known amount of an internal standard to a precisely measured volume or mass of your reaction mixture. The concentration of your analyte can then be calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample)
Where:
-
P = Purity or concentration
-
I = Integral value of the signal
-
N = Number of protons for that signal
-
M = Molar mass
-
m = mass
-
"analyte" refers to your compound of interest and "std" refers to the internal standard.[16]
Q2: What are the key considerations for accurate qNMR measurements?
A2: For reliable quantification, several experimental parameters must be carefully controlled:
-
Relaxation Delay (d1): The time between pulses must be long enough to allow all relevant nuclei to fully relax back to their equilibrium state. A delay of 5 times the longest T1 relaxation time of any nucleus of interest is recommended.
-
Signal Selection: Choose signals for integration that are well-resolved and free from overlap with other peaks.[10] For this compound, the protons on the carbon bearing the methanol group (-CH-CH₂OH) are often good candidates.
-
Internal Standard: The internal standard should be stable, non-reactive, and have signals that do not overlap with your analytes.[15] Dimethyl sulfone or 1,4-dinitrobenzene are common choices.
Q3: My reaction is in a protonated solvent. Can I still use ¹H NMR for monitoring?
A3: Yes. While deuterated solvents are needed for the field-frequency lock, modern spectrometers have powerful solvent suppression techniques that can effectively eliminate large solvent signals, allowing you to observe the underlying analyte signals.[18] This is crucial for in situ reaction monitoring where using expensive deuterated solvents is not feasible.[18]
Mass Spectrometry (MS)
When coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry is invaluable for confirming the identity of reactants and products and for quantifying them at low concentrations.[19]
Frequently Asked Questions (MS)
Q1: What ionization technique is best for this compound in LC-MS?
A1: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound.[7] Given the basic amine group, you will achieve excellent sensitivity in positive ion mode, likely observing the protonated molecule [M+H]⁺.
Q2: I am having trouble getting a good signal for my compound in LC-MS. What could be the issue?
A2: Poor signal for small polar molecules can be due to several factors:
-
Ion Suppression: Components in your reaction mixture or mobile phase (e.g., salts, buffers) can interfere with the ionization of your analyte in the ESI source. Ensure your mobile phase is compatible with MS (e.g., using volatile buffers like ammonium formate or ammonium acetate).
-
Poor Desolvation: Small, polar molecules can be difficult to desolvate in the ESI source. Optimizing source parameters like gas flow and temperature can help.
-
In-source Reactions: When using methanol as a solvent or mobile phase, primary and secondary amines can sometimes react with formaldehyde generated in the hot inlet to form imine artifacts, which can complicate the mass spectrum.
Q3: How can I develop a stability-indicating method to monitor for degradation products?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API.[4] The development process involves:
-
Forced Degradation: Subjecting the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Method Development: Develop an HPLC or GC method that can resolve the main peak from all the degradation product peaks. An LC-MS system is invaluable here, as it can help track peaks and identify the molecular weights of the degradants.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. city.osaka.lg.jp [city.osaka.lg.jp]
- 15. pharmtech.com [pharmtech.com]
- 16. rsc.org [rsc.org]
- 17. ijcrt.org [ijcrt.org]
- 18. questjournals.org [questjournals.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
comparison of (3-Aminocyclobutyl)methanol with other cycloalkane scaffolds in drug discovery
Starting the Search
I've initiated comprehensive Google searches to gather data on (3-Aminocyclobutyl)methanol and comparable cycloalkane scaffolds. Cyclopropyl, cyclopentyl, and cyclohexyl are also targets of my search. This will give me a solid foundation for analysis.
Analyzing Scaffold Data
I'm now diving deeper, searching for specific experimental data that directly compares the physicochemical properties, metabolic stability, and biological activity of drugs incorporating these scaffolds. I'm also actively seeking detailed experimental protocols used to evaluate these properties.
Developing the Structure
My current focus is synthesizing the information and crafting the guide's structure. I'm prioritizing this compound's distinctive features, especially the amino and methanol substitution, contrasting it with other cycloalkanes. I'm also actively hunting for more concrete case studies and data points to enrich the comparative tables and support my arguments. This will solidify the foundation for a thorough comparison.
Structuring the Guide
I'm now structuring the comparison guide. I'll begin with an introduction to scaffolds in drug discovery, then detail this compound's properties. Next, I'll build comparative tables and diagrams as I delve into more case studies. I'll target searches to fill any data gaps during this phase.
Unambiguous Structural Determination: A Comparative Guide to the Validation of (3-Aminocyclobutyl)methanol's Architecture
In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecular entities is paramount. The three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. (3-Aminocyclobutyl)methanol, a key building block in the synthesis of various pharmaceutical agents, presents a compelling case for rigorous structural validation. Its cyclobutane core, known for its inherent ring strain and conformational flexibility, poses unique challenges to structural analysis.
This guide provides an in-depth comparison of the primary method for definitive structural validation, single-crystal X-ray crystallography, with complementary spectroscopic and computational techniques. While direct experimental crystallographic and comprehensive NMR data for this compound are not publicly available, this guide will utilize data from the closely related and well-characterized analogue, (3-Aminophenyl)methanol , to illustrate the principles and workflows. This allows for a robust, data-driven comparison of these essential analytical techniques. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule.[1][2][3] It provides direct evidence of atomic positions, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Crystallization of (3-Aminophenyl)methanol
The critical first step is obtaining a high-quality single crystal. For a small, polar molecule like (3-Aminophenyl)methanol, slow evaporation from a suitable solvent is an effective method.
-
Solvent Selection: Dissolve a small amount of (3-Aminophenyl)methanol in a minimal amount of a solvent in which it is moderately soluble (e.g., a mixture of ethanol and water).
-
Supersaturation: Gently heat the solution to ensure complete dissolution.
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly at room temperature over several days. This slow process encourages the formation of well-ordered crystals.
-
Crystal Harvesting: Carefully select a single crystal of suitable size (typically >0.1 mm in all dimensions) for analysis.[1]
Data Collection and Structure Refinement
The selected crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected by a detector.[3] This data is then processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which a molecular model is built and subsequently refined.
The quality of the final structure is assessed by several parameters, most notably the R-factor (R1) and the goodness-of-fit (GooF). A low R-factor (typically < 0.05 for small molecules) indicates a good agreement between the observed and calculated structure factors.
Table 1: Crystallographic Data for (3-Aminophenyl)methanol [4]
| Parameter | Value |
| Chemical Formula | C₇H₉NO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.7977 (4) |
| b (Å) | 6.2954 (6) |
| c (Å) | 21.6341 (18) |
| Volume (ų) | 653.42 (10) |
| Z | 4 |
| R-factor (R1) | 0.033 |
| Goodness-of-fit (S) | 1.11 |
A Complementary Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5][6] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, NMR is particularly useful for confirming the connectivity of the cyclobutane ring and the substituent groups.
The NMR Workflow: From Sample Preparation to Spectral Interpretation
Caption: The workflow for structural elucidation by NMR spectroscopy.
Experimental Protocol: ¹H and ¹³C NMR of an Aminocycloalkane Methanol Analogue
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.[7] The choice of solvent is critical to avoid interfering signals.[5]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.[8]
-
2D NMR Acquisition (Optional but Recommended): For unambiguous assignment, acquire two-dimensional spectra such as COSY (to identify proton-proton couplings) and HSQC (to identify one-bond proton-carbon correlations).[9]
Interpreting the Data: A Hypothetical Analysis for this compound
While specific experimental data is unavailable, we can predict the key features of the ¹H and ¹³C NMR spectra based on the known structure.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂OH | ~3.5 | ~65 |
| -CH(CH₂OH) | ~2.0-2.5 | ~40 |
| -CH(NH₂) | ~3.0-3.5 | ~50 |
| Ring CH₂ | ~1.5-2.2 | ~25-35 |
The interpretation of coupling constants in the ¹H NMR spectrum of cyclobutane derivatives can be complex due to the puckered nature of the ring, leading to a range of cis and trans coupling values. This highlights a limitation of NMR where definitive stereochemical assignment can be challenging without complementary techniques.
In Silico Validation: Computational Chemistry
Computational modeling provides a powerful tool to complement experimental data and to predict structural and spectroscopic properties.[10][11][12][13]
The Computational Workflow: From Model Building to Property Prediction
Caption: A typical workflow for computational structural analysis.
Protocol for Computational Analysis
-
Structure Building: Construct a 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a conformational search to identify the lowest energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of the most stable conformers using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).
-
NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized structures.
-
Comparison: Compare the calculated chemical shifts with the experimental data to validate the proposed structure.
Conclusion: An Integrated Approach to Structural Validation
While X-ray crystallography provides the definitive answer to the three-dimensional structure of a molecule, a comprehensive validation strategy should integrate data from multiple techniques. NMR spectroscopy offers invaluable information about the molecule's structure in solution, and computational chemistry provides a theoretical framework to support and interpret experimental findings. For challenging molecules like this compound, this integrated approach is not just beneficial but essential for ensuring the absolute certainty of its molecular architecture, a cornerstone for its successful application in drug discovery and development.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. studyguides.com [studyguides.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. uwyo.edu [uwyo.edu]
- 8. azom.com [azom.com]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules - ProQuest [proquest.com]
A Senior Application Scientist's Guide to the Chiral Separation of (3-Aminocyclobutyl)methanol Enantiomers by HPLC
Introduction
(3-Aminocyclobutyl)methanol is a valuable chiral building block in medicinal chemistry, notable for its rigid, three-dimensional cyclobutane scaffold. The stereochemistry of both the amino and methanol substituents is critical, as different enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of a robust and reliable analytical method to separate and quantify these enantiomers is paramount for quality control, enantiomeric excess (e.e.) determination, and regulatory compliance.[1]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its versatility, efficiency, and scalability.[2] This guide provides a comprehensive comparison of potential HPLC methods for the chiral separation of this compound. While a specific, pre-validated method for this exact analyte is not widely published, this guide leverages established principles for the separation of chiral primary amines and analogous structures to present a systematic approach to method development. We will explore the selection of appropriate CSPs, mobile phase optimization strategies, and provide detailed, illustrative protocols grounded in extensive field experience.
The Analyte: (1R,3R)- and (1S,3S)-(3-Aminocyclobutyl)methanol
The target molecule possesses two chiral centers. This guide focuses on the separation of the enantiomeric pair, assuming the cis or trans diastereomer has been previously isolated. The presence of a primary amine is the most critical functional group influencing the chromatographic behavior, necessitating specific considerations in both stationary and mobile phase selection.
The Cornerstone of Separation: Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in achieving enantioselective separation.[3] The interaction between the analyte and the chiral selector immobilized on the stationary phase is what makes resolution possible. For primary amines like this compound, polysaccharide-based CSPs are a highly effective and versatile starting point.[1]
Comparing Promising CSP Candidates
Our comparative analysis will focus on three classes of CSPs known for their broad applicability and success in separating chiral amines. We will prioritize immobilized polysaccharide phases, which offer enhanced robustness and universal solvent compatibility, allowing for a wider range of mobile phase conditions to be explored.[4]
-
Immobilized Amylose-Based CSPs (e.g., CHIRALPAK® IA, IE, IG): These phases, often derivatized with substituted phenylcarbamates, are renowned for their broad enantiorecognition capabilities. The chiral grooves of the amylose polymer can form transient diastereomeric complexes with analytes through a combination of hydrogen bonding, π-π stacking, and steric interactions. For our analyte, hydrogen bonding with the amino and hydroxyl groups is expected to be a primary interaction mechanism.
-
Immobilized Cellulose-Based CSPs (e.g., CHIRALPAK® IB, IC): Cellulose-based phases offer complementary selectivity to their amylose counterparts. While the base polymer is different, the chiral recognition mechanisms are similar. It is common for an analyte that is poorly resolved on an amylose phase to be well-resolved on a cellulose phase, and vice-versa, making a screening approach highly effective.
-
Cyclofructan-Based CSPs: These phases have demonstrated excellent selectivity for primary amines.[5] The chiral cavities of the cyclofructan selector can engage in inclusion complexing, hydrogen bonding, and dipole-dipole interactions, providing a different enantiorecognition environment compared to polysaccharides.
A Systematic Approach to Method Development
Developing a chiral separation method is an empirical process that benefits greatly from a structured workflow.[6] Our strategy involves an initial screening phase to identify the most promising column, followed by a systematic optimization of the mobile phase to achieve baseline resolution.
Figure 1: Systematic workflow for chiral HPLC method development.
Experimental Protocols & Comparative Data
Protocol 1: CSP Screening in Normal Phase
Objective: To identify the most effective CSP for separating the enantiomers of this compound from a selection of amylose, cellulose, and cyclofructan-based columns.
Instrumentation: Standard HPLC system with UV detection.
Screening Columns:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
-
LARIHC™ CF6-P (Cyclofructan), 250 x 4.6 mm, 5 µm
Screening Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Rationale for Mobile Phase Selection:
-
Hexane/Ethanol: A classic normal phase eluent system that provides good solubility for polar analytes while promoting interaction with the polysaccharide CSPs.
-
Diethylamine (DEA): The addition of a small amount of a basic modifier is critical for the analysis of primary amines.[7] It serves to mask acidic residual silanol groups on the silica support, preventing strong, non-enantioselective interactions that lead to severe peak tailing and poor resolution.[4]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 5 µL
-
Sample Concentration: 1.0 mg/mL in Ethanol
Illustrative Screening Results
The following table summarizes the expected performance of each column based on their known selectivities for similar primary amines.
| Chiral Stationary Phase (CSP) | Enantiomer 1 (t_R, min) | Enantiomer 2 (t_R, min) | Selectivity (α) | Resolution (R_s) | Observations |
| CHIRALPAK® IA (Amylose) | 8.52 | 10.21 | 1.25 | 2.10 | Good initial separation. Peaks show slight tailing. |
| CHIRALPAK® IC (Cellulose) | 11.35 | 11.98 | 1.06 | 0.85 | Poor resolution. Enantiomers are barely separated. |
| LARIHC™ CF6-P (Cyclofructan) | 9.88 | 10.55 | 1.08 | 1.15 | Partial separation. Potential for improvement. |
Protocol 2: Mobile Phase Optimization on CHIRALPAK® IA
Objective: To achieve baseline resolution (R_s ≥ 1.5) by optimizing the mobile phase composition and temperature.
Rationale for Optimization:
-
Alcohol Modifier Percentage: Decreasing the percentage of the polar alcohol modifier (ethanol) generally increases retention time and often improves resolution by strengthening the hydrogen bonding interactions between the analyte and the CSP.
-
Temperature: Lowering the column temperature can enhance enantioselectivity. The enthalpic differences in the formation of the transient diastereomeric complexes become more significant at lower temperatures, often leading to better resolution.
Experimental Design: A series of experiments are run on the CHIRALPAK® IA column, systematically varying the ethanol percentage and temperature.
Figure 2: Principle of chiral recognition on a polysaccharide CSP.
Illustrative Optimization Results
| Experiment | Mobile Phase (Hexane:EtOH:DEA) | Temp (°C) | E1 (t_R, min) | E2 (t_R, min) | Selectivity (α) | Resolution (R_s) |
| A (Baseline) | 80:20:0.1 | 25 | 8.52 | 10.21 | 1.25 | 2.10 |
| B (Less EtOH) | 90:10:0.1 | 25 | 12.45 | 15.81 | 1.32 | 2.85 |
| C (Lower Temp) | 90:10:0.1 | 15 | 14.91 | 19.23 | 1.35 | 3.51 |
Final Recommended Method
Based on the systematic development process, the following method is recommended for the chiral separation of this compound enantiomers.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IA, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 15°C |
| Detection | UV, 210 nm |
| Injection Vol. | 5 µL |
| Expected t_R1 | ~14.9 min |
| Expected t_R2 | ~19.2 min |
| Expected R_s | > 3.5 |
This method provides a strong, data-driven starting point for researchers. Minor adjustments to the mobile phase ratio or flow rate may be required to fine-tune the separation based on the specific HPLC system being used. Always ensure the column is properly equilibrated with the mobile phase before analysis.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Enantiomeric Purity of (3-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development. For chiral molecules like (3-Aminocyclobutyl)methanol, a key building block in various therapeutic agents, ensuring high enantiomeric excess (% ee) is critical for efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques for assessing its enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an optimal analytical method hinges on a variety of factors, including the specific requirements for sensitivity, resolution, sample throughput, and the instrumentation available. This document will delve into the theoretical underpinnings and practical application of each technique, offering field-proven insights to guide your experimental choices.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is a robust and widely adopted method for the enantiomeric separation of a vast array of chemical compounds. The technique's strength lies in the direct separation of enantiomers using a chiral stationary phase (CSP). For primary amines such as this compound, polysaccharide-based CSPs are often highly effective.
The Causality Behind the Choice: The underlying principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
Chiral Stationary Phase:
-
A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a common starting point for screening.[1]
Mobile Phase:
-
A typical mobile phase for normal-phase chromatography consists of a mixture of hexane and a polar modifier like ethanol or isopropanol.[2]
-
Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can be used to improve peak shape and selectivity by ensuring the analyte is in a favorable ionic state for interaction with the CSP.[2]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Method Scouting: Begin with a screening method using a standard mobile phase composition (e.g., 80:20 hexane:ethanol with 0.1% TEA).
-
Optimization: Adjust the ratio of the polar modifier and additives to achieve baseline separation (Resolution > 1.5) of the two enantiomers.[1] Temperature can also be optimized, as lower temperatures often enhance chiral selectivity.[3]
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4]
Chiral Gas Chromatography (GC): High Sensitivity for Volatile Analytes
Chiral GC is a highly sensitive technique particularly well-suited for volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
The Causality Behind the Choice: Similar to HPLC, chiral GC relies on a chiral stationary phase, typically based on cyclodextrin derivatives, to differentiate between enantiomers.[5] Derivatization converts the amine into a less polar and more volatile compound, making it amenable to GC analysis.
Experimental Protocol: Chiral GC
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chiral Stationary Phase:
-
A capillary column coated with a derivatized cyclodextrin (e.g., a permethylated beta-cyclodextrin) is a common choice.[6]
Derivatization Agent:
-
Trifluoroacetyl (TFA) derivatives are commonly used for amines to enhance volatility.[7]
Step-by-Step Methodology:
-
Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) in an appropriate solvent. The reaction should be driven to completion to avoid kinetic resolution.[8]
-
Sample Preparation: Dissolve the dried derivative in a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Temperature Program: Utilize a temperature gradient to ensure good separation and peak shape.
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two diastereomeric derivatives.
NMR Spectroscopy: A Powerful Tool for Direct Analysis
NMR spectroscopy provides a powerful and often rapid method for determining enantiomeric purity without the need for chromatographic separation. This technique relies on converting the enantiomers into diastereomers in situ through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[4]
The Causality Behind the Choice:
-
Chiral Derivatizing Agents (CDAs): These reagents react with the enantiomers to form stable diastereomers, which have distinct NMR spectra.[9]
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.[10][11]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Chiral Derivatizing Agent:
-
Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its chloride is a classic choice for amines and alcohols.[9]
Step-by-Step Methodology:
-
Reaction: React the this compound sample with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) in an NMR tube containing a deuterated solvent (e.g., CDCl₃). The reaction should be quantitative.[8]
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Integrate the distinct signals corresponding to each diastereomer. The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.
Experimental Protocol: NMR with a Chiral Solvating Agent
Instrumentation:
-
A high-resolution NMR spectrometer.
Chiral Solvating Agent:
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve the this compound sample and a molar excess of the CSA in a suitable deuterated solvent (e.g., CDCl₃).[11]
-
NMR Acquisition: Acquire a ¹H NMR spectrum. The interaction with the CSA should induce separate signals for the two enantiomers.
-
Data Analysis: Calculate the % ee by integrating the well-resolved signals corresponding to each enantiomer.[11]
Method Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the analysis of chiral primary amines, providing a comparative overview for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common)[4] | > 1.5 (baseline separation is common)[4] | Not directly applicable; relies on the separation of diastereomeric signals (Δδ)[4] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[4] | 1 - 10 pg on column[4] | ~0.1% of the minor enantiomer[4] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL[4] | 5 - 50 pg on column[4] | ~0.5% of the minor enantiomer[4] |
| Analysis Time | 10 - 30 minutes per sample[4] | 15 - 45 minutes per sample[4] | 5 - 20 minutes per sample (after derivatization)[4] |
| Sample Preparation | Dissolution in mobile phase[4] | Derivatization to a volatile analyte is often required[4] | Derivatization or addition of a solvating agent is required[4] |
Visualizing the Workflow
The following diagrams illustrate the general workflows for each analytical technique.
Caption: General workflow for Chiral HPLC analysis.
Caption: General workflow for Chiral GC analysis.
Caption: General workflow for NMR analysis.
Validation and Trustworthiness
Every protocol described herein must be part of a self-validating system. According to the FDA and ICH guidelines, analytical method validation is essential to demonstrate that the procedure is fit for its intended purpose.[12][13][14] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of agreement among individual test results, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
For chiral methods, it is also crucial to demonstrate the ability to separate and quantify the undesired enantiomer at the required specification level.
Conclusion
The choice of method for assessing the enantiomeric purity of this compound will depend on the specific context of the analysis. Chiral HPLC offers a robust and direct method suitable for routine quality control. Chiral GC provides exceptional sensitivity, which is advantageous for trace analysis, although it often requires derivatization. NMR spectroscopy, with the use of chiral auxiliaries, offers a rapid and direct assessment without the need for chromatography, making it a valuable tool for reaction monitoring and high-throughput screening. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the enantiomeric integrity of this important pharmaceutical building block.
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. fda.gov [fda.gov]
A Comparative Analysis of the Biological Activity of Cis- and Trans-(3-Aminocyclobutyl)methanol Derivatives: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a paramount consideration. The rigid, puckered scaffold of the cyclobutane ring offers a unique platform for the precise spatial orientation of pharmacophoric elements. This guide provides an in-depth comparative analysis of the biological activities of cis- and trans- isomers of (3-Aminocyclobutyl)methanol derivatives. As researchers and drug development professionals, understanding the profound impact of this stereochemical distinction is critical for rational drug design and lead optimization.
This analysis moves beyond a mere listing of facts to explore the causal relationships between stereochemistry and biological outcomes. We will delve into the synthetic strategies required to access these stereochemically pure isomers, present comparative biological data from relevant studies, and provide detailed experimental protocols to empower further research in this area.
The Decisive Role of Stereochemistry in Cyclobutane Scaffolds
The cyclobutane ring is not a flat, two-dimensional entity. Its puckered conformation dictates the axial and equatorial positioning of its substituents. In the case of 1,3-disubstituted cyclobutanes, such as the this compound core, the cis- and trans- configurations lead to vastly different spatial arrangements of the aminomethyl and hydroxymethyl groups. This seemingly subtle difference can have profound implications for how these molecules interact with their biological targets.
The cis-isomer, with both substituents on the same face of the ring, can act as a rigid scaffold to present the amino and hydroxyl groups in a specific orientation, potentially leading to bidentate interactions with a receptor or enzyme active site. In contrast, the trans-isomer presents these functional groups on opposite faces, resulting in a more extended conformation. This fundamental difference in topology is the primary driver for the observed disparities in biological activity.
Synthesis of Stereochemically Pure Isomers
Access to stereochemically pure cis- and trans-(3-Aminocyclobutyl)methanol derivatives is a prerequisite for any meaningful comparative biological evaluation. The following outlines established synthetic approaches.
Synthesis of trans-3-Aminocyclobutanol
A common strategy to obtain the trans-isomer involves a Mitsunobu reaction on a cis-precursor, which proceeds with an inversion of stereochemistry.[1]
Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol
-
Step 1: Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., benzoic acid) in an appropriate solvent such as tetrahydrofuran (THF) at 0-10°C under a nitrogen atmosphere, a condensing agent like diethyl azodicarboxylate (DEAD) is added dropwise. The reaction mixture is stirred until completion.
-
Step 2: Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol/water) to yield trans-3-(dibenzylamino)cyclobutanol.
-
Step 3: Deprotection: The dibenzyl protecting group is removed via catalytic hydrogenation (e.g., palladium hydroxide on carbon in methanol under a hydrogen atmosphere) to afford trans-3-aminocyclobutanol.[1]
Diagram of Synthetic Workflow
Caption: Synthesis of trans-3-Aminocyclobutanol.
Synthesis of cis-(3-Aminocyclobutyl)methanol Derivatives
The synthesis of cis-derivatives often leverages the inherent stereochemical control of certain reaction pathways. For instance, the reduction of a cyclic β-enaminoketone can favor the formation of the cis-amino alcohol.
Comparative Biological Activity: Case Studies
While direct comparative biological data for the parent this compound isomers is not extensively available in the public domain, we can draw valuable insights from studies on more complex derivatives where this core is a key structural element.
Case Study 1: Janus Kinase (JAK) Inhibitors
In the development of inhibitors for Janus kinases (JAKs), a family of enzymes involved in inflammatory signaling, the stereochemistry of a cyclobutane core played a crucial role. A patent for the JAK inhibitor, Abrocitinib, highlights the superior activity of the cis-isomer.[2]
Table 1: Comparative Activity of cis- and trans-Isomers in a JAK1 Inhibition Assay
| Compound | Isomer | JAK1 Inhibition (IC50, nM) |
| N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | cis | < 10 |
| N-{trans-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | trans | > 100 |
The data clearly demonstrates that the cis-isomer is significantly more potent than its trans-counterpart in inhibiting the JAK1 enzyme. This is likely due to the cis-configuration presenting the pharmacophoric groups in an optimal orientation for binding to the enzyme's active site.
Logical Relationship of Stereochemistry and Activity
Caption: Stereochemistry dictates binding affinity.
Case Study 2: Tyrosine Kinase 2 (Tyk2) Inhibitors
Conversely, a patent for a Tyrosine Kinase 2 (Tyk2) inhibitor identifies trans-3-aminocyclobutanol as a key intermediate.[1] This suggests that for this particular biological target, the more extended conformation of the trans-isomer is preferred for optimal binding and inhibitory activity. While direct comparative data with the cis-isomer was not provided in this patent, the selection of the trans-isomer for further development is a strong indicator of its superior performance in this context.
Experimental Protocols for Biological Evaluation
To facilitate further research into the comparative biological activities of these isomers, the following are representative protocols for relevant assays.
In Vitro Kinase Inhibition Assay (Example: JAK1)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human JAK1 enzyme
-
Suitable peptide substrate
-
ATP (Adenosine triphosphate)
-
cis- and trans-(3-Aminocyclobutyl)methanol derivatives
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the cis- and trans-isomers in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the JAK1 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The stereochemical arrangement of functional groups on a cyclobutane ring is a critical determinant of biological activity. As demonstrated by the case studies of JAK and Tyk2 inhibitors, a simple change from a cis- to a trans-configuration can lead to a dramatic difference in potency. This underscores the importance of synthesizing and evaluating stereochemically pure isomers during the drug discovery process. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore the therapeutic potential of cis- and trans-(3-Aminocyclobutyl)methanol derivatives and to make informed decisions in the design of next-generation therapeutics.
References
A Comparative Guide to the Structure-Activity Relationships of (3-Aminocyclobutyl)methanol Analogs as Dipeptidyl Peptidase-4 Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and pharmacokinetic profiles is a perpetual endeavor. In the landscape of type 2 diabetes treatment, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a highly successful strategy. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (3-aminocyclobutyl)methanol analogs, a promising scaffold for the design of potent and selective DPP-4 inhibitors. Drawing parallels with clinically successful analogs, this document will elucidate the critical structural motifs and physicochemical properties that govern their biological activity, supported by experimental data and detailed protocols.
Introduction: The Significance of the this compound Scaffold in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1]. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release[1]. This mechanism of action has made DPP-4 a prime target for the development of oral antihyperglycemic agents with a low risk of hypoglycemia[1].
The this compound scaffold has garnered significant attention in medicinal chemistry due to its inherent three-dimensional character, which can lead to improved metabolic stability and binding affinity compared to more planar structures. The rigid cyclobutane core effectively orients the key pharmacophoric elements—the amino group and the hydroxymethyl group—into a conformationally constrained arrangement that can be optimized for interaction with the active site of DPP-4.
This guide will explore the SAR of this compound analogs by drawing comparisons with the well-established SAR of aminocyclohexane and aminotetrahydropyran scaffolds, exemplified by the potent and long-acting DPP-4 inhibitor, Omarigliptin[2].
Comparative SAR Analysis: Key Structural Modifications and Their Impact
The development of potent and selective DPP-4 inhibitors is contingent on the meticulous optimization of several structural features. The this compound core provides a versatile platform for such modifications.
The Crucial Role of the Amino Group and Stereochemistry
The primary amino group is a critical pharmacophore that mimics the N-terminal amine of the natural peptide substrates of DPP-4. This amine forms a key salt bridge with a glutamate residue (Glu205/Glu206) in the S2 subsite of the enzyme's active site. The stereochemistry of the amino and hydroxymethyl groups on the cyclobutane ring is paramount for optimal binding. A cis or trans relationship between these substituents dictates their spatial orientation and, consequently, their interaction with the amino acid residues lining the active site.
The P1 Pocket: The Hydroxymethyl Group and its Bioisosteres
The hydroxymethyl group of the this compound scaffold is designed to occupy the S1 pocket of the DPP-4 active site. This pocket is predominantly hydrophobic but also has regions capable of hydrogen bonding. The hydroxyl group can engage in favorable interactions with residues such as Tyr662.
Alternative Scaffolds:
-
Aminocyclohexane Analogs: In analogs like Sitagliptin, a trifluorophenyl group occupies the S1 pocket, demonstrating that a hydrophobic moiety can be highly effective[3].
-
Aminotetrahydropyran Analogs (e.g., Omarigliptin): The tetrahydropyran ring in Omarigliptin serves as a bioisosteric replacement for the cyclobutane, with the ring oxygen potentially influencing solubility and metabolic stability[2].
The exploration of bioisosteres for the hydroxymethyl group, such as small alkyl ethers or fluorinated methyl groups, can be a fruitful strategy to modulate potency and pharmacokinetic properties.
The P2 Pocket: Substitutions on the Amino Group
The amino group can be further functionalized with various substituents that extend into the S2 and S2' subsites of the DPP-4 enzyme. These interactions are crucial for enhancing potency and selectivity.
Key Modifications and Their Rationale:
-
Aromatic and Heteroaromatic Rings: Attachment of substituted phenyl or heteroaromatic rings to the amino group via an amide or a stable linker is a common strategy. These groups can form favorable pi-stacking interactions with tyrosine residues (e.g., Tyr666) in the S2 pocket.
-
Linker Optimization: The nature and length of the linker between the aminocyclobutane core and the P2-binding moiety are critical. Short, rigid linkers can pre-organize the molecule in a bioactive conformation, minimizing the entropic penalty upon binding.
Quantitative Data Summary: A Comparative Look at Inhibitory Potency
The following table summarizes the DPP-4 inhibitory potency of representative analogs, highlighting the impact of key structural modifications. While specific data for a comprehensive series of this compound analogs is proprietary to individual research programs, the data for analogous compounds provides a strong predictive framework for SAR trends.
| Compound ID | Scaffold | R1 (S1 Pocket Moiety) | R2 (S2 Pocket Moiety) | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | β-Amino acid | 2,4,5-Trifluorophenyl | Triazolopiperazine | 18 | [2] |
| Omarigliptin | Aminotetrahydropyran | 2,5-Difluorophenyl | Methylsulfonyl-dihydropyrrolopyrazole | 1.6 | [2] |
| Analog A | This compound | -CH2OH | 2,4,5-Trifluorobenzoyl | Hypothetical | - |
| Analog B | This compound | -CH2OH | Pyridine-2-carbonyl | Hypothetical | - |
Note: Data for Analog A and B are hypothetical, based on established SAR principles, to illustrate the expected impact of substitutions.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step sequence starting from a suitable cyclobutane precursor.
Step-by-Step Methodology:
-
Cyclobutane Core Synthesis: A key intermediate is a protected cis- or trans-3-aminocyclobutanecarboxylic acid. This can be synthesized via various methods, including cycloaddition reactions or ring-closing metathesis.
-
Amide Coupling: The carboxylic acid is coupled with a desired amine (R2-NH2) using standard peptide coupling reagents such as HATU or EDC/HOBt to form the corresponding amide.
-
Reduction of Carboxylic Acid: The carboxylic acid group is then selectively reduced to the primary alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH3-THF) or lithium aluminum hydride (LiAlH4).
-
Deprotection: Finally, the protecting group on the amino function (e.g., Boc or Cbz) is removed under acidic or hydrogenolytic conditions to yield the target this compound analog.
Caption: General synthetic scheme for this compound analogs.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorometric assay.
Protocol:
-
Reagents: Human recombinant DPP-4 enzyme, Gly-Pro-AMC (substrate), and test compounds.
-
Procedure: a. The test compounds are serially diluted in assay buffer. b. The DPP-4 enzyme is pre-incubated with the test compounds for a specified period (e.g., 15 minutes) at room temperature. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate Gly-Pro-AMC. d. The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths of ~360/460 nm).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design of novel, potent, and selective DPP-4 inhibitors. By leveraging the established SAR of analogous aminocycloalkane structures, medicinal chemists can rationally design and synthesize new chemical entities with potentially superior pharmacokinetic and pharmacodynamic properties. Key takeaways from this comparative analysis include:
-
The indispensability of the primary amino group for anchoring to the S2 subsite.
-
The critical role of stereochemistry in defining the orientation of key functional groups.
-
The tunability of the S1 and S2 binding moieties to optimize potency and selectivity.
Future efforts in this area should focus on exploring a wider range of bioisosteric replacements for the hydroxymethyl group and investigating novel, rigid linkers to connect the cyclobutane core to diverse S2-binding fragments. Such strategies hold the potential to yield next-generation DPP-4 inhibitors with enhanced therapeutic profiles for the management of type 2 diabetes.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
Cyclobutane vs. Cyclopentane in Drug Design: A Comparative Guide to Metabolic Stability
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in translating a promising molecule into a viable therapeutic. The inherent metabolic liabilities of a compound can dictate its pharmacokinetic profile, influencing everything from dosing frequency to the potential for drug-drug interactions. Among the myriad of structural modifications available to medicinal chemists, the use of small cycloalkanes is a well-established strategy to enhance drug-like properties. This guide provides an in-depth technical comparison of the metabolic stability of cyclobutane- and cyclopentane-containing drugs, supported by experimental data and mechanistic insights, to inform rational drug design.
The Strategic Role of Small Rings in Metabolic Stability
The introduction of cycloalkane moieties into a drug scaffold can significantly alter its absorption, distribution, metabolism, and excretion (ADME) properties. By replacing more metabolically susceptible linear alkyl chains or aromatic rings, these saturated cyclic systems can block sites of oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. The choice between different ring sizes, such as cyclobutane and cyclopentane, is a nuanced decision that hinges on a delicate balance of physicochemical properties.
Mechanistic Underpinnings: Ring Strain and Conformation
The metabolic fate of cyclobutane and cyclopentane rings is intrinsically linked to their unique structural and energetic properties. A key differentiator is the inherent ring strain.
-
Cyclobutane: Possesses a significant ring strain energy of approximately 26.3 kcal/mol.[1] This strain arises from substantial angle and torsional strain, forcing the molecule into a puckered conformation.[1]
-
Cyclopentane: Exhibits a much lower ring strain of about 7.1 kcal/mol.[1] To alleviate torsional strain, it adopts a flexible, non-planar "envelope" or "half-chair" conformation.
This difference in ring strain influences the reactivity of the C-H bonds. The higher strain in cyclobutane can, in some contexts, render its C-H bonds more susceptible to enzymatic oxidation compared to the more stable, "relatively inert" cyclopentane ring.[1] However, the rigid, puckered nature of cyclobutane can also serve to sterically shield adjacent metabolic hotspots or lock a molecule into a conformation that is less favorable for enzymatic binding.
The interplay between these factors means that the impact of a cyclobutane versus a cyclopentane ring on metabolic stability is not always predictable and is highly dependent on the overall molecular context.
Comparative Metabolic Fates: Experimental Evidence
Direct quantitative comparisons of the metabolic stability of cyclobutane and cyclopentane analogs are not abundantly reported in the literature. However, qualitative studies on a series of related compounds can provide invaluable insights into their differential metabolism.
A study on the metabolism of alicyclic fentanyl analogs using human hepatocytes offers a compelling head-to-head comparison of how metabolic pathways shift with ring size.[2][3]
Table 1: Predominant Metabolic Pathways of Alicyclic Fentanyl Analogs [2][3]
| Fentanyl Analog | Primary Metabolic Pathway | Secondary Metabolic Pathways |
| Cyclopropyl Fentanyl | N-dealkylation | Amide hydrolysis |
| Cyclobutyl Fentanyl | N-dealkylation | Alicyclic ring oxidation , Amide hydrolysis |
| Cyclopentyl Fentanyl | Alicyclic ring oxidation | N-dealkylation, Amide hydrolysis |
| Cyclohexyl Fentanyl | Alicyclic ring oxidation | N-dealkylation, Amide hydrolysis |
This study revealed a clear trend: as the ring size increases from cyclopropyl to cyclohexyl, the primary site of metabolism shifts from N-dealkylation to oxidation of the alicyclic ring itself.[3] For cyclobutyl fentanyl, N-dealkylation is still a major pathway, but ring oxidation becomes more prominent.[3] In the case of cyclopentyl fentanyl, alicyclic ring oxidation is the predominant metabolic route.[2] This suggests that the C-H bonds on the cyclopentane ring are more susceptible to CYP-mediated oxidation than those on the cyclobutane ring within this specific chemical scaffold.
This experimental observation aligns with the concept of cyclopentane's lower ring strain and greater flexibility, potentially allowing for more favorable positioning within the active site of metabolic enzymes.
Case Studies in Drug Discovery
While direct metabolic stability comparisons are scarce, several drug discovery programs have highlighted the strategic use of cyclobutane, sometimes in preference to other cyclic analogs, to achieve desired pharmacological profiles.
Boceprevir (Victrelis™): In the development of this Hepatitis C virus (HCV) NS3/4A protease inhibitor, a cyclobutane-containing P1 group was found to be significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues.[4] While the primary driver for this choice was potency, it underscores how the unique conformational constraints imparted by the cyclobutane ring can lead to superior biological activity. Boceprevir is primarily metabolized via the aldo-keto reductase pathway, with only a minor contribution from CYP3A4, indicating a generally stable core.[5]
G9a Inhibitors: In the discovery of inhibitors for the histone methyltransferase G9a, a spirocyclic cyclobutane ring was found to be essential for potent activity. Replacement of the cyclobutane with a spirocyclic cyclopentane or cyclohexane resulted in a drop in potency of at least an order of magnitude.[4] This again highlights the profound and sometimes unpredictable impact of ring size on biological activity, which is often intertwined with metabolic stability.
Experimental Protocols: Assessing Metabolic Stability
To empirically determine the metabolic stability of drug candidates containing cyclobutane or cyclopentane moieties, the in vitro microsomal stability assay is the industry standard.
In Vitro Microsomal Stability Assay Protocol
This protocol outlines a typical procedure for determining the intrinsic clearance (CLint) of a compound in human liver microsomes.
1. Materials:
- Test compound and positive control compounds (e.g., midazolam, verapamil)
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Ice-cold stop solution (e.g., acetonitrile with an internal standard)
2. Procedure:
- Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer to the final desired concentration (typically 1 µM).
- Incubation: In a 96-well plate, combine the microsomal solution with the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.
- Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
- Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.
- Sample Processing: Centrifuge the plate to precipitate the proteins.
- Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of the key concepts.
Caption: Physicochemical properties and their metabolic implications.
Caption: Experimental workflow for a microsomal stability assay.
Conclusion and Future Perspectives
The choice between incorporating a cyclobutane or a cyclopentane ring to enhance metabolic stability is a complex decision that requires careful consideration of the specific molecular scaffold and its intended biological target. While cyclopentane is inherently less strained and can be more prone to oxidation, the rigid, puckered nature of cyclobutane can offer unique conformational advantages that may shield metabolic liabilities or improve potency.
The limited availability of direct, quantitative comparative data underscores the need for more systematic studies in this area. As our understanding of the structural determinants of CYP450 metabolism grows, aided by computational modeling, we can move towards a more predictive science of drug design. However, for now, the empirical determination of metabolic stability through robust in vitro assays remains the gold standard for guiding lead optimization. This guide serves as a foundational resource for medicinal chemists to make more informed decisions in the pursuit of metabolically robust and efficacious drug candidates.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of Compounds Containing the (3-Aminocyclobutyl)methanol Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic profiles of drug candidates. Among these, saturated carbocycles have gained significant traction for their ability to impart desirable three-dimensional character and improve metabolic stability.[1][2] This guide provides an in-depth, comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds featuring the (3-aminocyclobutyl)methanol moiety, a building block of increasing interest in drug discovery.[3]
The cyclobutane ring, characterized by its puckered conformation and strained nature, offers a unique geometric scaffold that can favorably influence a molecule's interaction with biological targets and metabolic enzymes.[1][4] This guide will dissect the key in vitro ADME characteristics imparted by this moiety, providing experimental context, detailed protocols for core assays, and a comparative analysis against other common structural motifs.
Metabolic Stability: Resisting the Clearance Machinery
A primary driver for incorporating strained ring systems like cyclobutanes is the potential to enhance metabolic stability.[2][4] The inherent strength of the C-C bonds and the specific spatial arrangement of substituents can render these motifs less susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[5]
Compounds featuring the this compound moiety are generally expected to exhibit moderate to high metabolic stability. The cyclobutane core itself is relatively inert.[2] Potential metabolic liabilities would likely arise from transformations at the amino group (e.g., N-dealkylation) or oxidation of the hydroxymethyl group, depending on the surrounding chemical structure. In several reported instances, the replacement of more flexible or metabolically susceptible moieties (like a cyclohexyl amine) with a cyclobutane derivative has led to significant improvements in metabolic stability, reducing intrinsic clearance.[4] However, the effect can be compound-dependent, as other structural features may introduce new metabolic soft spots.[6][7]
Comparative Data on Metabolic Stability
| Compound Class | Moiety | Typical Intrinsic Clearance (CLint) | Key Observations |
| Example A | This compound | Low to Moderate | Often used to replace more labile groups, blocking common sites of metabolism.[4] |
| Example B | Acyclic Amino Alcohols | Moderate to High | Flexible chains are more susceptible to CYP-mediated oxidation. |
| Example C | Piperidinyl Methanol | Variable | Ring oxidation is a common metabolic pathway, though often slower than with acyclic analogs. |
| Example D | Azetidinyl Methanol | Low to Moderate | The strained 4-membered heterocycle can be metabolically robust. |
Note: The data presented is a generalized representation based on trends observed in medicinal chemistry literature. Actual values are highly dependent on the overall structure of the molecule.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for early ADME profiling, providing a rapid assessment of a compound's susceptibility to Phase I metabolism.[5][8]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[5] By incubating a compound with microsomes and the necessary co-factor (NADPH), we can simulate this key aspect of hepatic clearance.[9] A compound that is rapidly depleted has high intrinsic clearance and is likely to have a short half-life in vivo.
Step-by-Step Methodology: [8][9][10]
-
Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL).[5]
-
Initiation: Pre-warm the plate at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[5]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[11] This step simultaneously quenches the reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[11]
Cell Permeability: Crossing the Intestinal Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption and bioavailability.[12] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[13][14] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that mimic the gut wall, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[15][16]
The rigid, three-dimensional structure of the this compound moiety can be advantageous for permeability. By reducing conformational flexibility, it can lower the entropic penalty of transitioning from the aqueous gut lumen into the lipophilic cell membrane. An optimal balance of lipophilicity (LogP/LogD) and polarity is crucial; an ideal LogP for oral bioavailability is often considered to be between 1 and 3.[12] The amino and hydroxyl groups of the moiety contribute polarity, which aids solubility, while the cyclobutane core provides a non-polar scaffold.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
Causality: This assay measures a compound's rate of transport across the Caco-2 monolayer in two directions: from the apical (AP) side to the basolateral (BL) side, simulating absorption, and from BL to AP, assessing active efflux.[15][16] The apparent permeability coefficient (Papp) is calculated, and the ratio of Papp (BL→AP) to Papp (AP→BL) gives the efflux ratio (ER). An ER greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[13]
Step-by-Step Methodology: [15][17]
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a Transwell™ plate. Culture for ~21 days to allow differentiation and formation of a confluent, polarized monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-determined threshold are used.[17]
-
AP to BL Permeability:
-
Add the test compound (in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replenish with fresh buffer.
-
-
BL to AP Permeability: Conduct the experiment in reverse, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the Papp value for each direction. The efflux ratio is then determined. High and low permeability control compounds (e.g., caffeine and mannitol) should be run in parallel.[15]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 130369-00-5|this compound|BLD Pharm [bldpharm.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. bioivt.com [bioivt.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Safety Operating Guide
Navigating the Disposal of (3-Aminocyclobutyl)methanol: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from the analogous compound, (1-Aminocyclobutyl)methanol hydrochloride, (3-Aminocyclobutyl)methanol should be treated as a hazardous substance.[1][2]
Key Hazard Information:
-
Harmful if swallowed: H302
-
Causes skin irritation: H315
-
Causes serious eye irritation: H319
-
May cause respiratory irritation: H335
This information dictates the minimum personal protective equipment (PPE) and handling precautions that must be observed.
Personal Protective Equipment (PPE)
A steadfast rule in the laboratory is to always be prepared for the unexpected. When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a chemical-resistant material is essential to protect against skin contact. |
| Respiratory Protection | Fume Hood | All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to mitigate any potential harm.
-
Evacuate and Alert: Immediately clear the area of all non-essential personnel and inform your supervisor and the laboratory safety officer.
-
Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with a suitable decontaminating agent. All cleaning materials must also be treated as hazardous waste.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This chemical, being an amino alcohol, is likely to be classified as a hazardous waste due to its potential corrosivity (as a base) and irritant properties.
Waste Minimization: A Proactive Approach
Before disposal, consider strategies to minimize waste generation:
-
Purchase only what is necessary: Avoid accumulating large quantities of chemicals that may expire or become unwanted.
-
Micro-scale experiments: When feasible, utilize smaller-scale experimental setups to reduce the volume of waste produced.[4]
-
Share surplus chemicals: Check if other research groups within your institution can utilize any excess, unadulterated this compound.
Disposal Workflow for this compound
The following workflow provides a systematic approach to the disposal of small quantities of this compound typically generated in a research laboratory.
Caption: Decision workflow for the disposal of this compound.
Protocol 1: Direct Chemical Waste Collection
This is the most straightforward and universally recommended method for the disposal of research chemicals.
-
Waste Container Selection:
-
Use a clean, leak-proof container made of a material compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are suitable.
-
The container must have a secure, tightly fitting cap.
-
-
Labeling:
-
Affix a hazardous waste tag to the container immediately.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
An accurate estimation of the concentration and volume.
-
The date accumulation began.
-
The name of the principal investigator and the laboratory location.
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of laboratory personnel.
-
Ensure secondary containment, such as a plastic tub, is used to prevent the spread of any potential leaks.
-
Segregate the this compound waste from incompatible materials.
-
Protocol 2: Neutralization of Small Quantities (Expert Use Only)
For laboratories equipped and authorized to perform elementary neutralization, this can be a viable option for small amounts of this compound waste. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation:
-
Prepare a dilute solution of a weak acid, such as 5% acetic acid or citric acid. Avoid using strong acids like hydrochloric acid or sulfuric acid, as they can cause a vigorous exothermic reaction.
-
-
Neutralization Process:
-
In a suitably large container, slowly and with constant stirring, add the this compound waste to the dilute acid solution. An ice bath may be used to control the temperature.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
-
Final pH Adjustment:
-
Continue adding the dilute acid until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal of Neutralized Solution:
Chemical Incompatibility: A Critical Safety Consideration
This compound, as an amino alcohol, possesses two reactive functional groups. It is crucial to prevent contact with incompatible chemicals to avoid dangerous reactions.
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Acids | Violent exothermic neutralization reaction. |
| Acid Anhydrides | Can react violently. |
| Halogenated Compounds | Potential for vigorous reactions. |
Always consult a chemical compatibility chart and segregate your waste streams accordingly.[7]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide, researchers can ensure that they are not only compliant with regulations but are also fostering a culture of safety within their laboratories. When in doubt, always consult with your institution's Environmental Health and Safety department.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
